5,7-Dibromo-8-methoxyquinoline
Description
Properties
IUPAC Name |
5,7-dibromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANXCJVULGZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445207 | |
| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-49-6 | |
| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,7-Dibromo-8-methoxyquinoline
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5,7-Dibromo-8-methoxyquinoline, a valued intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Core Synthesis Pathway
The most efficient and widely documented synthesis of this compound is a two-step process. This pathway begins with the bromination of 8-hydroxyquinoline to form 5,7-dibromo-8-hydroxyquinoline, which is subsequently methylated to yield the final product. An alternative, though less efficient, single-step direct bromination of 8-methoxyquinoline has also been reported.
Two-Step Synthesis from 8-Hydroxyquinoline
This preferred method involves two key transformations:
-
Bromination of 8-Hydroxyquinoline: The initial step is the electrophilic aromatic substitution of 8-hydroxyquinoline with bromine. This reaction proceeds with high regioselectivity, yielding 5,7-dibromo-8-hydroxyquinoline as the primary product in excellent yields.[1][2]
-
Methylation of 5,7-Dibromo-8-hydroxyquinoline: The intermediate, 5,7-dibromo-8-hydroxyquinoline, is then methylated at the hydroxyl group. The use of dimethyl sulfate in the presence of a base is a high-yielding method for this conversion.[2][3][4] While methyl iodide has also been used, it has been reported to produce lower yields.[2]
Synthesis Pathway of this compound
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two-step synthesis pathway of this compound.
| Step | Product | Reagents | Solvent | Yield | Melting Point (°C) |
| 1. Bromination | 5,7-Dibromo-8-hydroxyquinoline | Bromine | Chloroform | 90% | 201-204 |
| 2. Methylation | This compound | Dimethyl sulfate, Sodium hydroxide | Water | 95% | 99-102 |
Experimental Protocols
Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is adapted from the procedure described by Ökten and coworkers.[2]
Materials:
-
8-Hydroxyquinoline
-
Bromine
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Benzene
Procedure:
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform in a round-bottom flask.
-
Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform.
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.
-
Continue stirring the mixture at room temperature for 1 hour.
-
The resulting yellow solid is dissolved in 15 mL of chloroform.
-
Wash the organic layer three times with 15 mL of 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline as a pure solid.
Step 2: Synthesis of this compound
This protocol is based on the method detailed in the IUCr Journals.[3][4]
Materials:
-
5,7-Dibromoquinolin-8-ol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Dimethyl sulfate (Me₂SO₄)
-
Chloroform (CHCl₃)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Add 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) to a solution of sodium hydroxide (132 mg, 3.3 mmol) in 100 mL of distilled water.
-
Cool the mixture to -10°C (263 K) with stirring.
-
Add dimethyl sulfate (416 mg, 3.3 mmol) dropwise to the mixture over 1 hour while maintaining the temperature at -10°C.
-
After the addition is complete, heat the mixture to 70-80°C (343–353 K) for 1 hour.
-
Continue the reaction for an additional 2 hours until the color of the mixture changes, indicating the completion of the reaction.
-
Dissolve the resulting solid in 50 mL of chloroform.
-
Wash the organic layer successively with two 15 mL portions of 10% sodium carbonate solution and two 15 mL portions of 10% sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude material by column chromatography on alumina, eluting with a 1:6 mixture of ethyl acetate and hexane to obtain this compound as colorless needles.
Alternative Synthesis Pathway: Direct Bromination
An alternative, though less efficient, route to this compound is the direct bromination of 8-methoxyquinoline. However, studies have shown that the direct bromination of 8-methoxyquinoline with two equivalents of bromine regioselectively yields 5-bromo-8-methoxyquinoline as the sole product.[2] A mixture of this compound and 5-bromo-8-methoxyquinoline was obtained when an excess amount of molecular bromine was used.[2]
Direct Bromination of 8-Methoxyquinoline
Caption: Outcome of direct bromination of 8-methoxyquinoline.
Due to the formation of a product mixture and the challenges associated with separation, the two-step synthesis commencing from 8-hydroxyquinoline is the recommended and more robust pathway for obtaining pure this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-Dibromo-8-methoxyquinoline (CAS No: 17012-49-6).[1][2] This halogenated quinoline derivative is of significant interest in medicinal chemistry and materials science. This document summarizes its key physical and chemical characteristics, provides detailed experimental protocols for its synthesis, and presents spectroscopic data for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.
Core Physicochemical Properties
This compound is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below. These parameters are critical for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Br₂NO | [1][2] |
| Molecular Weight | 316.98 g/mol | [1] |
| Melting Point | 372–375 K (99-102 °C) | |
| Boiling Point | ~364 °C (estimated) | [3][4] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as chloroform. | [3] |
| Predicted pKa | 1.85 ± 0.70 (strongest acidic), 1.8 ± 0.1 (strongest basic) | |
| Predicted logP | 3.8 |
Note on Boiling Point: This is an estimated value based on the closely related compound 5,7-Dibromo-8-hydroxyquinoline.
Synthesis and Purification
The synthesis of this compound is typically achieved through the methylation of 5,7-Dibromo-8-hydroxyquinoline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the method described in the IUCr Journals.
Materials:
-
5,7-Dibromoquinolin-8-ol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (Me₂SO₄)
-
Distilled water
-
Chloroform (CHCl₃)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Alumina
Procedure:
-
Dissolve 132 mg (3.3 mmol) of NaOH in 100 ml of distilled water.
-
To this solution, add 1.0 g (3.3 mmol) of 5,7-Dibromoquinolin-8-ol.
-
Cool the mixture to 263 K (-10 °C) with stirring.
-
Add 416 mg (3.3 mmol) of dimethyl sulfate dropwise to the mixture over a period of 1 hour.
-
After the addition is complete, heat the mixture to 343–353 K (70-80 °C) for 1 hour.
-
The reaction is complete when the color of the mixture changes (approximately 2 hours).
-
Dissolve the resulting solid in 50 ml of chloroform.
-
Wash the organic layer successively with 15 ml of 10% Na₂CO₃ solution (twice) and 15 ml of 10% NaOH solution (twice).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to yield the crude product.
-
Purify the crude material by passing it through a short alumina column, eluting with a 1:6 mixture of ethyl acetate and hexane (150 ml).
-
Evaporation of the solvent from the collected fractions yields the title compound as colorless needles.
Yield: Approximately 1 g (95%).
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is based on the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ/p.p.m.) | Coupling Constant (J/Hz) | Multiplicity | Assignment |
| H-2 | 9.00 | J₂₃ = 3.2, J₂₄ = 1.6 | dd | Quinoline Ring |
| H-4 | 8.52 | J₄₃ = 8.0, J₄₂ = 1.6 | dd | Quinoline Ring |
| H-6 | 8.02 | s | Quinoline Ring | |
| H-3 | 7.58 | J₃₄ = 8.4, J₃₂ = 3.2 | dd | Quinoline Ring |
| OCH₃ | 4.19 | s | Methoxy Group |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ/p.p.m.) | Assignment |
| C | 153.3 | Quinoline Ring |
| C | 150.9 | Quinoline Ring |
| C | 143.8 | Quinoline Ring |
| C | 136.1 | Quinoline Ring |
| C | 133.7 | Quinoline Ring |
| C | 128.3 | Quinoline Ring |
| C | 122.5 | Quinoline Ring |
| C | 116.5 | Quinoline Ring |
| C | 116.3 | Quinoline Ring |
| OCH₃ | 62.1 | Methoxy Carbon |
Infrared (IR) Spectroscopy
| Wavenumber (ν/cm⁻¹) | Assignment |
| 2919, 2850 | C-H stretching (aliphatic) |
| 1733 | C=O stretch (impurity or overtone) |
| 1600, 1578, 1490 | C=C and C=N stretching (aromatic ring) |
| 1462 | C-H bending |
| 1383, 1370, 1353 | C-H bending |
| 1086 | C-O stretching (methoxy) |
Experimental Methodologies for Physicochemical Properties
Determination of pKa
The pKa of a quinoline derivative can be determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
-
Prepare a standard solution of the compound in a suitable solvent (e.g., a water-ethanol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a constant amount of the compound in each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, using the Henderson-Hasselbalch equation.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Shake-Flask Method (OECD Guideline 107):
-
Prepare a saturated solution of the compound in both n-octanol and water.
-
Equilibrate equal volumes of the n-octanol and water phases containing the compound by shaking at a constant temperature.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for Physicochemical Property Determination
Caption: General workflow for experimental determination of pKa and logP.
Conclusion
This technical guide has compiled the essential physicochemical properties of this compound, providing a valuable resource for researchers in drug discovery and chemical sciences. The detailed synthesis protocol and comprehensive spectroscopic data will facilitate its preparation and characterization. While experimental data for some properties are yet to be reported, the provided methodologies offer a clear path for their determination. The structured presentation of this information aims to support and accelerate further research and application of this promising compound.
References
An In-depth Technical Guide to the Crystal Structure of 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 5,7-Dibromo-8-methoxyquinoline (C₁₀H₇Br₂NO), a compound of interest in medicinal chemistry. This document outlines the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic space group P2₁/c.[3] The methoxy carbon atom deviates from the quinoline ring system by 1.204 (4) Å.[1][2][3] The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into infinite chains along the b-axis.[1][2][3] Additionally, aromatic π–π stacking interactions are observed with a centroid-to-centroid distance of 3.7659 (19) Å.[1][2][3]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₀H₇Br₂NO |
| Formula Weight | 316.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.158 (3) |
| b (Å) | 3.9960 (6) |
| c (Å) | 17.551 (3) |
| β (°) | 115.316 (5) |
| Volume (ų) | 1024.4 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Crystal Size (mm) | 0.11 × 0.07 × 0.05 |
Data sourced from Çelik et al. (2017).[3]
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Br1—C5 | 1.889 (3) | Br1—C5—C4 | 120.2 (2) |
| Br2—C7 | 1.901 (3) | Br1—C5—C6 | 117.6 (2) |
| O1—C8 | 1.357 (4) | Br2—C7—C6 | 118.9 (2) |
| O1—C10 | 1.425 (4) | Br2—C7—C8 | 119.3 (2) |
| N1—C1 | 1.311 (4) | C8—O1—C10 | 117.8 (3) |
| N1—C9 | 1.366 (4) | C1—N1—C9 | 117.5 (3) |
Data sourced from Çelik et al. (2017).[1][2]
Experimental Protocols
The determination of the crystal structure of this compound involves two key stages: the synthesis of the compound and the single-crystal X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound is achieved through the methylation of 5,7-dibromoquinolin-8-ol.[1][2]
Materials:
-
5,7-Dibromoquinolin-8-ol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (Me₂SO₄)
-
Distilled water
-
Chloroform (CHCl₃)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 ml) is prepared.[1][2]
-
5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to the NaOH solution.[1][2]
-
The mixture is cooled to 263 K, and Me₂SO₄ (416 mg, 3.3 mmol) is added dropwise over 1 hour with stirring.[1][2]
-
The reaction mixture is then heated to 343–353 K for 1 hour.[1][2]
-
After the reaction is complete (indicated by a color change, approximately 2 hours), the resulting solid is dissolved in CHCl₃ (50 ml).[1][2]
-
The organic layer is washed successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).[1][2]
-
The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum.[1][2]
-
The crude product is purified by column chromatography on alumina, eluting with an EtOAc-hexane mixture (1:6).[1][2]
Single-Crystal X-ray Crystallography
The determination of the three-dimensional atomic structure of this compound is performed using single-crystal X-ray diffraction.[4][5][6][7]
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of this compound with dimensions of approximately 0.11 × 0.07 × 0.05 mm is selected.[3] The crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å).[3] The diffraction data are collected at a controlled temperature (296 K) using a diffractometer equipped with a CCD detector.[3] Data is typically collected using φ and ω scans.[3]
-
Data Reduction: The collected diffraction intensities are processed. This includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., using SADABS).[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of a small molecule like this compound.
Caption: Experimental workflow for the crystal structure determination of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and synthesis of 5,7-Dibromo-8-methoxyquinoline (C₁₀H₇Br₂NO). The information is compiled from crystallographic and spectroscopic data, offering critical insights for its application in research and drug development.
Core Molecular Structure and Bonding
This compound is a halogenated derivative of 8-methoxyquinoline. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
The crystal structure of this compound reveals a nearly planar quinoline ring system.[1] The methoxy group's carbon atom, however, deviates from this plane.[1] The molecule's rigidity and planarity are key features influencing its intermolecular interactions and potential biological activity.
Intermolecular Interactions
In its crystalline state, this compound molecules are linked by C—H⋯O hydrogen bonds, forming infinite chains.[1][2] Additionally, aromatic π–π stacking interactions are observed between the quinoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.7659 (19) Å.[1][2] These non-covalent interactions are crucial for the stability of the crystal lattice and can inform the design of derivatives with specific solid-state properties.
Quantitative Structural Data
The precise bond lengths and angles within the this compound molecule have been determined through X-ray crystallography. This data is essential for computational modeling and understanding the molecule's electronic properties.
| Bond | Length (Å) | Angle | **Value (°) ** |
| Br—C | 1.889 (3) | Br—C—C | 117.6 (2) - 120.2 (2) |
| Br—C | 1.901 (3) | ||
| C—O (methoxy) | - | ||
| C—N | - | ||
| C—C (quinoline ring) | 1.357 (4) - 1.425 (4) |
Data sourced from crystallographic studies of 5,7-dibromo-8-hydroxyquinoline, a closely related precursor. The bond lengths and angles for the quinoline core are expected to be very similar.[1][2]
Spectroscopic Profile
Spectroscopic data provides further confirmation of the molecular structure and electronic environment of this compound.
| Spectroscopy | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.00 (dd, 1H), 8.52 (dd, 1H), 8.02 (s, 1H), 7.58 (dd, 1H), 4.19 (s, 3H, OCH₃)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 (OCH₃)[1] |
| Infrared (IR) | ν (cm⁻¹): 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086[1][3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the methylation of 5,7-dibromoquinolin-8-ol. The following is a detailed experimental protocol based on published literature.
Synthesis of this compound
Materials:
-
5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol)
-
Sodium hydroxide (NaOH) (132 mg, 3.3 mmol)
-
Dimethyl sulfate (Me₂SO₄) (416 mg, 3.3 mmol)
-
Distilled water (100 ml)
-
Chloroform (CHCl₃) (50 ml)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 ml) is prepared.
-
5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to the NaOH solution.
-
The mixture is cooled to 263 K, and Me₂SO₄ (416 mg, 3.3 mmol) is added dropwise over 1 hour with continuous stirring.[1]
-
The reaction mixture is then heated to 343–353 K for 1 hour.[1]
-
After the reaction is complete (indicated by a color change, approximately 2 hours), the resulting solid is dissolved in CHCl₃ (50 ml).[1]
-
The organic layer is separated and washed successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).[1]
-
The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography on alumina, eluting with a 1:6 mixture of EtOAc–hexane to yield the title compound as colorless needles.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Development
While direct signaling pathway involvement for this compound is not extensively documented, its structural analogs, particularly other brominated quinolines, have shown significant biological activities. These include potential anticancer properties.[4] The core 8-hydroxyquinoline scaffold is known for a wide range of biological effects, including antimicrobial and antifungal activities.[5] The unique electronic and steric properties conferred by the bromine and methoxy substituents on the quinoline ring make this compound a compound of interest for further investigation and as a scaffold for the development of novel therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Brominated Quinolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of bromine atoms to this versatile heterocycle can significantly modulate its physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of brominated quinolines, with a primary focus on their anticancer and antimicrobial properties. While the antiviral and neuroprotective potential of the broader quinoline class is acknowledged, this document will highlight the existing data specifically for brominated derivatives and identify areas for future investigation. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.
Anticancer Activities of Brominated Quinolines
Brominated quinolines have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes involved in DNA replication, and disruption of cell migration.
Quantitative Antiproliferative and Cytotoxic Data
The anticancer efficacy of various brominated quinoline derivatives has been quantified using half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported activities against several cancer cell lines.
Table 1: Antiproliferative Activity of Brominated Methoxyquinolines and Nitrated Bromoquinolines
| Compound | C6 (Rat Glioblastoma) IC50 (µM) | HeLa (Human Cervical Cancer) IC50 (µM) | HT29 (Human Colon Adenocarcinoma) IC50 (µM) | Reference |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 9.6 µg/mL | 5.45 µg/mL | 6.8 µg/mL | [1][2] |
| 6,8-Dibromo-5-nitroquinoline (17) | 50.0 | 24.1 | 26.2 | [1] |
| 5-Fluorouracil (5-FU) (Reference) | - | - | - | [1][2] |
Table 2: Antiproliferative Activity of Other Biologically Active Brominated Quinolines
| Compound | A549 (Human Lung Carcinoma) IC50 (µg/mL) | HeLa (Human Cervical Cancer) IC50 (µg/mL) | HT29 (Human Colon Adenocarcinoma) IC50 (µg/mL) | Hep3B (Human Hepatocellular Carcinoma) IC50 (µg/mL) | MCF7 (Human Breast Adenocarcinoma) IC50 (µg/mL) | Reference |
| 6-Bromotetrahydroquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |
| 6,8-Dibromotetrahydroquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |
| 8-Bromo-6-cyanoquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |
| 5-Bromo-6,8-dimethoxyquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |
| 5,7-Dibromo-8-hydroxyquinoline | 5.8 | 17.6 | 5.4 | >1000 | 16.5 | [3] |
Mechanisms of Anticancer Action
Brominated quinolines exert their anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Several brominated quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have demonstrated that compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) and 6,8-dibromo-5-nitroquinoline (17) can induce apoptosis, as confirmed by DNA laddering assays[1][2]. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Inhibition of Topoisomerase I: Human topoisomerase I is a crucial enzyme for DNA replication and repair, making it a key target for anticancer drugs. Certain brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11), have been found to inhibit this enzyme[1][2]. By inhibiting topoisomerase I, these compounds can lead to DNA damage and ultimately, cell death.
-
Inhibition of Cell Migration: The metastatic spread of cancer is a major cause of mortality. Some brominated quinolines have demonstrated the ability to inhibit the migration of cancer cells. For instance, a wound healing assay showed that 6,8-dibromo-5-nitroquinoline (17) effectively inhibited the migration of HT29 colon cancer cells[1][2].
Signaling Pathways
The anticancer activity of brominated quinolines involves the modulation of specific signaling pathways. The induction of apoptosis, a key mechanism, is depicted in the following diagram.
References
An In-depth Technical Guide to 5,7-Dibromo-8-methoxyquinoline
CAS Number: 17012-49-6
This technical guide provides a comprehensive overview of 5,7-Dibromo-8-methoxyquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological activities, including its potential as a precursor for anticancer agents.
Chemical and Physical Properties
This compound is a solid, highly purified compound.[1] A summary of its key quantitative data is presented in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 17012-49-6 | [1] |
| Molecular Formula | C10H7Br2NO | [1] |
| Molecular Weight | 316.98 g/mol | [1] |
| Property | Value | Reference |
| Melting Point | 372–375 K | [2] |
| Appearance | Colorless needles | [2] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.00 (dd, J = 3.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.0, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 3.2 Hz, 1H), 4.19 (s, 3H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 | [2] |
| IR (ν/cm⁻¹) | 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from 5,7-Dibromoquinolin-8-ol.
Materials:
-
5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol)
-
Sodium hydroxide (NaOH) (132 mg, 3.3 mmol)
-
Distilled water (100 ml)
-
Dimethyl sulfate (Me₂SO₄) (416 mg, 3.3 mmol)
-
Chloroform (CHCl₃) (50 ml)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve NaOH (132 mg, 3.3 mmol) in distilled water (100 ml).
-
Add 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) to the NaOH solution.
-
Cool the mixture to 263 K and add Me₂SO₄ (416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.
-
Heat the reaction mixture to 343–353 K for 1 hour.
-
After the reaction is complete (indicated by a color change, approximately 2 hours), dissolve the resulting solid in CHCl₃ (50 ml).
-
Wash the organic layer sequentially with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.
-
Purify the crude product by passing it through a short alumina column, eluting with an EtOAc-hexane mixture (1:6, 150 ml).
-
The final product is obtained as colorless needles with a yield of 95%.[2]
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
While research on the specific biological activities of this compound is ongoing, studies on its derivatives and related compounds have highlighted their potential in drug discovery, particularly in the development of anticancer agents.
Derivatives of 8-hydroxyquinoline, the precursor to this compound, have been shown to induce apoptosis in cancer cells. For instance, a derivative of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline has been reported to induce apoptosis in triple-negative breast cancer cells through the activation of the MKK7-JNK signaling pathway.[3] This suggests that the 5,7-dibromoquinoline scaffold is a promising starting point for the design of novel anticancer therapeutics.
The parent compound, 5,7-dibromo-8-hydroxyquinoline (also known as broxyquinoline), has demonstrated cytotoxic effects against various cancer cell lines.[4] The IC₅₀ values for 5,7-dibromo-8-hydroxyquinoline against several cancer cell lines are presented below.
| Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| A549 (Lung Carcinoma) | 5.8 | [5] |
| HT29 (Colon Carcinoma) | 5.4 | [5] |
| HeLa (Cervical Carcinoma) | 18.7 | [5] |
| MCF7 (Breast Carcinoma) | 16.5 | [5] |
The mechanism of action for many quinoline-based compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and the proteasome. It is plausible that this compound and its derivatives may exert their anticancer effects through similar mechanisms, leading to the induction of apoptosis.
References
A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-8-methoxyquinoline
This guide provides a comprehensive overview of the spectroscopic data for 5,7-Dibromo-8-methoxyquinoline, tailored for researchers, scientists, and professionals in the field of drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons | Assignment |
| 9.00 | dd | J₂₃ = 3.2, J₂₄ = 1.6 | 1H | H-2 |
| 8.52 | dd | J₄₃ = 8.0, J₄₂ = 1.6 | 1H | H-4 |
| 8.02 | s | - | 1H | H-6 |
| 7.58 | dd | J₃₄ = 8.4, J₃₂ = 3.2 | 1H | H-3 |
| 4.19 | s | - | 3H | OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ/ppm) | Assignment |
| 153.3 | C |
| 150.9 | C |
| 143.8 | C |
| 136.1 | C |
| 133.7 | C |
| 128.3 | C |
| 122.5 | C |
| 116.5 | C |
| 116.3 | C |
| 62.1 | OCH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: IR Spectroscopic Data
| Wavenumber (ν/cm⁻¹) | Assignment |
| 2919, 2850 | C-H stretching |
| 1733 | C=O stretch (impurity or overtone) |
| 1600, 1578, 1490, 1462 | C=C and C=N stretching (aromatic ring) |
| 1383, 1370, 1353 | C-H bending |
| 1086 | C-O stretching |
Table 4: Mass Spectrometry Data of 5,7-Dibromo-8-hydroxyquinoline
| m/z | Interpretation |
| 301 | Molecular ion [M]⁺ |
Ionization Method: Electron Ionization (EI), 75 eV
Experimental Protocols
2.1 Synthesis of this compound
The synthesis of this compound is achieved through the methylation of 5,7-Dibromoquinolin-8-ol.
A solution of 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is prepared in distilled water (100 ml) containing NaOH (132 mg, 3.3 mmol). To this mixture, Me₂SO₄ (416 mg, 3.3 mmol) is added dropwise over a period of 1 hour with stirring at a temperature of 263 K. Following the addition, the reaction mixture is heated to a temperature between 343–353 K for 1 hour. After the reaction is complete, indicated by a color change after approximately 2 hours, the resulting solid is dissolved in CHCl₃ (50 ml). The organic layer is then washed sequentially with 10% Na₂CO₃ (2 x 15 ml) and 10% NaOH (2 x 15 ml). The organic layer is subsequently dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by passing it through a short alumina column, eluting with an EtOAc–hexane mixture (1:6, 150 ml), to yield the final product as colorless needles.
2.2 NMR Spectroscopy
For ¹H and ¹³C NMR analysis, a sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[1] The use of a deuterated solvent is necessary for the instrument's lock system. The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for protons.[1] For quantitative measurements, a sufficient relaxation delay is employed to ensure accurate integration.[2]
2.3 IR Spectroscopy
The infrared spectrum of a solid sample can be obtained using the thin solid film method.[3] A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).[3] After the solvent evaporates, a thin film of the compound remains on the plate.[3] The plate is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2][3]
2.4 Mass Spectrometry
Electron Ionization (EI) is a common method for the mass spectrometric analysis of organic compounds.[2] The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This process causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer, and a mass spectrum is generated.[4]
Visualizations
The following diagram illustrates the synthesis workflow for this compound.
References
Solubility of 5,7-Dibromo-8-methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5,7-Dibromo-8-methoxyquinoline in organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages high-quality solubility data and experimental protocols for the structurally analogous compound, 5,7-Dibromo-8-hydroxyquinoline. The close structural similarity, differing only by a methoxy versus a hydroxyl group at the 8-position, allows for valuable insights into the expected solubility profile and provides a robust framework for experimental determination.
Predicted Solubility Profile
This compound, a derivative of quinoline, is anticipated to exhibit limited solubility in aqueous solutions and greater solubility in a range of organic solvents. This prediction is based on its molecular structure, which includes a large, hydrophobic quinoline ring system with two bromine substituents, contributing to its lipophilic character. The methoxy group at the 8-position is less polar than the hydroxyl group in its analogue, which may influence its solubility in protic solvents.
Qualitative assessments of the closely related 5,7-Dibromo-8-hydroxyquinoline indicate it is slightly soluble in methanol and soluble in dimethyl sulfoxide (DMSO).[1]
Quantitative Solubility Data of 5,7-Dibromo-8-hydroxyquinoline
The following tables summarize the mole fraction solubility (x₁) of 5,7-Dibromo-8-hydroxyquinoline in various neat organic solvents at different temperatures. This data was determined using the well-established shake-flask method and provides a strong reference for estimating the solubility of this compound.[2] The solubility generally increases with temperature.[2]
Table 1: Mole Fraction Solubility (x₁) of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents (288.15 K to 328.15 K) [2]
| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |
| NMP | 0.0813 | 0.0954 | 0.1114 | 0.1296 | 0.1501 | 0.1733 | 0.1994 | 0.2287 | 0.2615 |
| DMA | 0.0698 | 0.0803 | 0.0919 | 0.1047 | 0.1188 | 0.1343 | 0.1513 | 0.1699 | 0.1903 |
| DMF | 0.0612 | 0.0709 | 0.0817 | 0.0936 | 0.1068 | 0.1213 | 0.1373 | 0.1548 | 0.1741 |
| 1,4-Dioxane | 0.0153 | 0.0179 | 0.0208 | 0.0241 | 0.0279 | 0.0322 | 0.0371 | 0.0426 | 0.0488 |
| Ethyl Acetate | 0.0111 | 0.0128 | 0.0148 | 0.0170 | 0.0195 | 0.0224 | 0.0256 | 0.0292 | 0.0333 |
| Toluene | 0.0093 | 0.0108 | 0.0125 | 0.0144 | 0.0166 | 0.0191 | 0.0219 | 0.0250 | 0.0285 |
| Acetone | 0.0076 | 0.0090 | 0.0106 | 0.0124 | 0.0145 | 0.0169 | 0.0196 | 0.0227 | 0.0262 |
| 2-Butanone | 0.0075 | 0.0088 | 0.0103 | 0.0120 | 0.0139 | 0.0161 | 0.0185 | 0.0213 | 0.0244 |
| n-Butanol | 0.0028 | 0.0033 | 0.0039 | 0.0046 | 0.0054 | 0.0063 | 0.0074 | 0.0086 | 0.0100 |
| n-Propanol | 0.0023 | 0.0028 | 0.0033 | 0.0039 | 0.0046 | 0.0054 | 0.0063 | 0.0074 | 0.0086 |
| Ethanol | 0.0019 | 0.0023 | 0.0027 | 0.0032 | 0.0038 | 0.0045 | 0.0053 | 0.0062 | 0.0072 |
| Isopropanol | 0.0017 | 0.0021 | 0.0025 | 0.0030 | 0.0035 | 0.0042 | 0.0049 | 0.0058 | 0.0068 |
| Methanol | 0.0015 | 0.0018 | 0.0022 | 0.0026 | 0.0031 | 0.0037 | 0.0044 | 0.0052 | 0.0061 |
Data sourced from Wu, Z., et al. (2020). Journal of Chemical & Engineering Data.[2]
The order of solubility for 5,7-Dibromo-8-hydroxyquinoline in the tested solvents is: NMP > DMA > DMF > 1,4-dioxane > ethyl acetate > toluene > acetone > 2-butanone > n-butanol > n-propanol > ethanol > isopropanol > methanol.[2]
Experimental Protocol: Shake-Flask Method for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a solid compound in an organic solvent, based on the protocols used for 5,7-Dibromo-8-hydroxyquinoline.[2][3][4]
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Centrifuge (optional)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-72 hours) to ensure that the dissolution process has reached equilibrium. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial to remove any remaining solid particles.[4]
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a series of standard solutions of the compound with known concentrations to create a calibration curve for accurate quantification.[4]
-
-
Calculation of Mole Fraction Solubility:
-
The mole fraction solubility (x₁) is calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Measurement.
References
An In-depth Technical Guide to the Discovery and History of 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-8-methoxyquinoline is a halogenated derivative of 8-methoxyquinoline that has been a subject of interest in medicinal chemistry. Its structural scaffold is derived from 8-hydroxyquinoline (also known as oxine), a versatile chelating agent with a broad spectrum of biological activities. The introduction of bromine atoms at the 5 and 7 positions and a methoxy group at the 8 position significantly influences its physicochemical properties and biological profile. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental data related to this compound.
Discovery and Historical Context
The development of this compound is rooted in the extensive research on 8-hydroxyquinoline and its halogenated derivatives. The parent compound, 8-hydroxyquinoline, has been known for its potent antimicrobial and chelating properties since the late 19th and early 20th centuries. The therapeutic potential of halogenated 8-hydroxyquinolines, such as iodochlorhydroxyquin (clioquinol) and diiodohydroxyquin, as amoebicides and topical anti-infective agents spurred further investigation into other halogenated analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Br₂NO | [1][2] |
| Molecular Weight | 316.98 g/mol | [1][2] |
| Appearance | Colourless needles or almost white powder | [1] |
| Melting Point | 372–375 K (99-102 °C) | [1] |
| CAS Number | 17012-49-6 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 8-hydroxyquinoline.
Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
The foundational method for synthesizing the precursor involves the direct bromination of 8-hydroxyquinoline.
Reaction Pathway:
Figure 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline.
Detailed Protocol:
A solution of bromine in a suitable solvent, such as chloroform, is added dropwise to a solution of 8-hydroxyquinoline at room temperature. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography. The resulting product, 5,7-dibromo-8-hydroxyquinoline, precipitates out of the solution and can be collected by filtration, washed, and dried.
Step 2: Synthesis of this compound
The final step involves the methylation of the hydroxyl group of 5,7-dibromo-8-hydroxyquinoline.
Reaction Pathway:
Figure 2: Synthesis of this compound.
Detailed Protocol:
5,7-Dibromoquinolin-8-ol is dissolved in a solution of sodium hydroxide in distilled water.[1] The mixture is cooled, and dimethyl sulfate (Me₂SO₄) is added dropwise while stirring.[1] The reaction mixture is then heated for a period to ensure the completion of the methylation.[1] After cooling, the solid product is dissolved in an organic solvent like chloroform. The organic layer is washed successively with aqueous sodium carbonate and sodium hydroxide solutions, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Purification can be achieved by column chromatography on alumina.[1]
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | Values | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.00 (dd, J = 3.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.0, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 3.2 Hz, 1H), 4.19 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 | [1] |
| IR (ν/cm⁻¹) | 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086 | [1] |
Biological Activities and Signaling Pathways
While specific in-depth studies on the signaling pathways directly modulated by this compound are limited, the biological activities of the broader class of halogenated 8-hydroxyquinolines provide significant insights. These compounds are known to exert their effects through several mechanisms, primarily related to their ability to chelate metal ions, which are essential for the function of many enzymes and proteins.
Potential Mechanisms of Action:
Figure 3: Potential mechanism of action for this compound.
The chelation of essential metal ions like iron, copper, and zinc can disrupt various cellular processes in pathogenic organisms, leading to their death. This is a primary mechanism attributed to the antimicrobial and antiprotozoal activity of related compounds. Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.
Conclusion
This compound is a synthetically accessible derivative of 8-hydroxyquinoline with a history intertwined with the development of halogenated quinolines as therapeutic agents. While modern synthetic protocols allow for its efficient preparation and characterization, a definitive account of its initial discovery remains to be fully elucidated from early chemical literature. The established biological activity of its parent compounds suggests potential for further investigation into its own pharmacological profile. This guide provides a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and related compounds.
References
Theoretical Insights into 5,7-Dibromo-8-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of electron-withdrawing bromine atoms and an electron-donating methoxy group, imparts unique electronic and chemical properties. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound. It is designed to serve as a core resource for researchers engaged in the study and application of this compound, with a focus on its molecular properties, synthesis, and potential as a pharmacophore. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of relevant workflows and biological pathways to facilitate a deeper understanding of this versatile molecule.
Molecular Structure and Physicochemical Properties
This compound is a solid, highly purified compound with the molecular formula C₁₀H₇Br₂NO and a molecular weight of 316.98 g/mol .[1] Its structure is characterized by a quinoline core, with bromine atoms substituted at the 5 and 7 positions and a methoxy group at the 8 position.
Crystallographic Data
The three-dimensional structure of this compound has been elucidated by X-ray crystallography.[2][3][4] The molecule crystallizes in a monoclinic system. The quinoline ring system is nearly planar, and the methoxy group's carbon atom deviates slightly from this plane.[2][3][4] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming infinite chains, and aromatic π–π stacking interactions.[2][3][4]
Table 1: Crystallographic and Structural Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇Br₂NO | [1] |
| Molecular Weight | 316.98 g/mol | [1] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 16.158 (3) | [3] |
| b (Å) | 3.9960 (6) | [3] |
| c (Å) | 17.551 (3) | [3] |
| β (°) | 115.316 (5) | [3] |
| Volume (ų) | 1024.4 (3) | [3] |
| Z | 4 | [3] |
| Br—C Bond Lengths (Å) | 1.889 (3), 1.901 (3) | [2][4] |
| C—H⋯O Hydrogen Bonds | Present | [2][3][4] |
| π–π Stacking Distance (Å) | 3.7659 (19) | [2][3][4] |
Theoretical and Computational Studies
While direct and extensive theoretical studies on this compound are not widely published, its electronic structure, reactivity, and spectroscopic properties can be reliably predicted using computational methods like Density Functional Theory (DFT). Such studies on the closely related 5,7-dibromo-8-hydroxyquinoline and other quinoline derivatives provide a strong basis for understanding the theoretical aspects of the title compound.[5]
Quantum Chemical Calculations: A Methodological Overview
A typical theoretical investigation of this compound would involve the following computational workflow:
Molecular Orbitals and Reactivity
The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
From these orbital energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated. These descriptors provide quantitative insights into the molecule's reactivity.
Table 2: Predicted Molecular Properties and Reactivity Descriptors
| Property | Description | Predicted Trend for this compound |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Expected to be moderately low, suggesting potential for biological activity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate hardness is anticipated. |
| Electrophilicity Index (ω) | Propensity to accept electrons. | Expected to be a good electrophile due to the electron-withdrawing bromine atoms. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential (red) expected around the nitrogen and oxygen atoms (nucleophilic sites), and positive potential (blue) around the hydrogen atoms. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in high yield from 5,7-dibromoquinolin-8-ol.[2][4]
Protocol:
-
Preparation of the reaction mixture: To a solution of sodium hydroxide (132 mg, 3.3 mmol) in 100 ml of distilled water, add 5,7-dibromoquinolin-8-ol (1.0 g, 3.3 mmol).
-
Methylation: Cool the mixture to 263 K (-10 °C) and add dimethyl sulfate (Me₂SO₄; 416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.
-
Heating: Heat the reaction mixture to 343–353 K (70-80 °C) for 1 hour. The completion of the reaction is indicated by a color change, which typically takes about 2 hours.
-
Extraction: After the reaction is complete, dissolve the solid residue in 50 ml of chloroform (CHCl₃).
-
Washing: Wash the organic layer successively with a 10% aqueous solution of sodium carbonate (Na₂CO₃; 2 x 15 ml) and a 10% aqueous solution of sodium hydroxide (NaOH; 2 x 15 ml).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then remove the solvent under vacuum.
-
Purification: Purify the crude product by passing it through a short alumina column, eluting with a 1:6 mixture of ethyl acetate and hexane. This yields the final product as colorless needles.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.[2]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.00 (dd, 1H, H-2), 8.52 (dd, 1H, H-4), 8.02 (s, 1H, H-6), 7.58 (dd, 1H, H-3), 4.19 (s, 3H, OCH₃).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 (OCH₃).[2]
-
IR (cm⁻¹): 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086.[2]
Biological Activity and Potential Applications
Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Brominated quinolines, in particular, have shown significant potential as anticancer agents.
Anticancer Activity and Topoisomerase Inhibition
While specific anticancer data for this compound is limited, its close analog, 5,7-dibromo-8-hydroxyquinoline, and other brominated quinolines have demonstrated potent inhibitory effects against various cancer cell lines.[6] A key mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells.[6][7][8]
Molecular Docking and Drug Development
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target.[9][10] In the context of drug development, docking studies can be employed to investigate the interaction of this compound with the active site of enzymes like topoisomerase, providing insights into its inhibitory mechanism at the molecular level. This information is invaluable for the rational design of more potent and selective quinoline-based anticancer drugs.
Conclusion
This compound is a compound with significant potential, underpinned by its unique structural and electronic features. This technical guide has provided a comprehensive overview of its theoretical and experimental aspects, from its molecular structure and synthesis to its potential biological applications. The integration of computational and experimental approaches will be crucial for fully harnessing the therapeutic and material science applications of this promising molecule. Further research, particularly in the areas of detailed theoretical modeling and extensive biological evaluation, is warranted to explore its full potential.
References
- 1. usbio.net [usbio.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5,7-Dibromo-8-methoxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. Among these, halogenated quinolines have attracted significant attention due to their enhanced biological profiles. This technical guide provides an in-depth exploration of the core mechanism of action of 5,7-Dibromo-8-methoxyquinoline derivatives as potential anticancer agents. While research on this specific subclass is emerging, this document synthesizes the current understanding by examining data from closely related bromoquinoline analogues, providing a foundational resource for further investigation and drug development. The primary proposed mechanisms of action include the induction of apoptosis through key signaling pathways and the inhibition of essential enzymes involved in DNA replication.
Core Mechanisms of Anticancer Activity
The anticancer effects of this compound derivatives are believed to be multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair.
Induction of Apoptosis via the MKK7-JNK Signaling Pathway
A key mechanism of action identified for derivatives closely related to this compound is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis. Specifically, the activation cascade is thought to involve Mitogen-Activated Protein Kinase Kinase 7 (MKK7).
The proposed signaling cascade begins with the intracellular accumulation of the this compound derivative, which acts as a stress stimulus. This leads to the activation of upstream kinases that, in turn, phosphorylate and activate MKK7. Activated MKK7 then phosphorylates JNK. Phosphorylated JNK (p-JNK) translocates to the nucleus and activates various transcription factors, such as c-Jun, leading to the expression of pro-apoptotic genes (e.g., Bax) and the suppression of anti-apoptotic genes (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases (caspase-9 and caspase-3), ultimately executing the apoptotic cell death program.
Inhibition of Topoisomerase I
Another significant mechanism of action for bromoquinoline derivatives is the inhibition of human DNA topoisomerase I.[1] This enzyme plays a crucial role in relieving torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.
This compound derivatives are thought to act as topoisomerase I poisons. They intercalate into the DNA helix and stabilize the covalent complex formed between topoisomerase I and DNA (the cleavable complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavable complexes, it results in the formation of lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2]
Quantitative Data on Antiproliferative Activity
The antiproliferative activity of this compound derivatives and their close analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available IC50 values for relevant bromoquinoline derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference Compound |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 11.2 | - |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 9.8 | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 6.7 | - |
| 5,7-Dibromo-8-methoxy-2-methylquinoline | HT29 (Human Colon Carcinoma) | 25.6 | - |
| 5-Bromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | >50 | - |
| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.3 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound derivatives. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., HT29, HeLa, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the inhibitory effect of the compounds on the activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
This compound derivatives
-
Camptothecin (positive control)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x assay buffer, 200-500 ng of supercoiled plasmid DNA, and the desired concentration of the test compound or camptothecin.
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to the reaction mixture. The final reaction volume should be 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
Visualization: Visualize the DNA bands under a UV transilluminator. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the appearance of nicked DNA, as the enzyme's relaxation activity is blocked.
Western Blot Analysis for JNK Pathway Activation
This technique is used to detect the phosphorylation of JNK, indicating the activation of the signaling pathway.
Materials:
-
Cancer cells treated with the this compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total JNK and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. The primary mechanisms of action appear to be the induction of apoptosis through the MKK7-JNK signaling pathway and the inhibition of topoisomerase I. The provided quantitative data, though limited to closely related analogues, suggests potent antiproliferative activity. The detailed experimental protocols in this guide offer a framework for researchers to further investigate these compounds and elucidate their full therapeutic potential. Future studies should focus on expanding the library of these derivatives, conducting comprehensive in vitro and in vivo evaluations, and further dissecting the intricate molecular pathways they modulate.
References
Methodological & Application
Synthesis of 5,7-Dibromo-8-methoxyquinoline: An Experimental Protocol for Researchers
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 5,7-Dibromo-8-methoxyquinoline, a valuable quinoline derivative with applications in medicinal chemistry and materials science. The protocol is based on established and reliable methods, ensuring a high yield of the target compound. This guide is intended for laboratory professionals and assumes adherence to standard safety practices.
Introduction
This compound is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Quinoline scaffolds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer and antimicrobial properties.[1][2][3] The specific substitution pattern of this compound makes it a versatile building block for further chemical modifications, including Suzuki-Miyaura cross-coupling reactions to introduce diverse functional groups.[1]
Reaction Scheme
The synthesis of this compound is achieved through the methylation of 5,7-Dibromoquinolin-8-ol. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of the starting material is converted to a methoxy group using dimethyl sulfate in the presence of a base.
Caption: Figure 1: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from a verified synthetic method.[4][5][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5,7-Dibromoquinolin-8-ol | C₉H₅Br₂NO | 302.95 | 1.0 g | 3.3 |
| Sodium Hydroxide | NaOH | 40.00 | 132 mg | 3.3 |
| Dimethyl Sulfate | Me₂SO₄ | 126.13 | 416 mg | 3.3 |
| Distilled Water | H₂O | 18.02 | 100 mL | - |
| Chloroform | CHCl₃ | 119.38 | 50 mL | - |
| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 30 mL | - |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | 30 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 132 mg (3.3 mmol) of sodium hydroxide in 100 mL of distilled water. To this solution, add 1.0 g (3.3 mmol) of 5,7-Dibromoquinolin-8-ol.
-
Addition of Methylating Agent: Cool the mixture to -10°C (263 K) using an appropriate cooling bath. While stirring vigorously, add 416 mg (3.3 mmol) of dimethyl sulfate dropwise over a period of 1 hour.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C (343–353 K) for 1 hour. The reaction is complete when the color of the mixture changes, which typically takes about 2 hours in total.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with 50 mL of chloroform.
-
Washing: Wash the organic layer successively with two 15 mL portions of 10% aqueous sodium carbonate solution, followed by two 15 mL portions of 10% aqueous sodium hydroxide solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product (approximately 2.12 g) is purified by column chromatography on a short alumina column. Elute the column with a mixture of ethyl acetate and hexane (1:6 v/v).
-
Isolation: Collect the fractions containing the product and evaporate the solvent to obtain this compound as colorless needles.
Caption: Figure 2: Step-by-step experimental workflow.
Results and Characterization
The synthesis protocol described above provides a high yield of the desired product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [4][5] |
| Melting Point | 100-102 °C (373-375 K) | [4][5] |
| Appearance | Colorless needles | [4][5] |
Spectroscopic Data:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.00 (dd, J = 4.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.4, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 4.2 Hz, 1H), 4.19 (s, 3H, OCH₃). | [4][5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 (OCH₃). | [4][5] |
| IR (cm⁻¹) | 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086. | [4][5] |
Troubleshooting and Safety
-
Low Yield: Ensure complete dissolution of starting materials and accurate temperature control. The dropwise addition of dimethyl sulfate is crucial to control the reaction rate. Incomplete reaction can be a cause, monitor by TLC.
-
Purification Issues: If separation is difficult, adjust the eluent polarity for column chromatography. Common impurities include unreacted starting material and monobrominated byproducts.[7]
-
Safety: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroform is also a hazardous substance. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, a key intermediate in the development of novel chemical entities. The high yield and straightforward purification make this procedure suitable for routine laboratory synthesis. The provided characterization data will aid in the verification of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5,7-Dibromo-8-methoxyquinoline in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,7-Dibromo-8-methoxyquinoline and its derivatives in medicinal chemistry, with a focus on anticancer research. This document includes detailed protocols for the synthesis and biological evaluation of this compound class, alongside quantitative data for structurally related molecules to guide research efforts.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of bromine atoms and a methoxy group to the quinoline scaffold, as seen in this compound, can significantly modulate the biological activity of the parent molecule. This substitution pattern offers opportunities for further chemical modification to develop novel therapeutic agents. Research suggests that brominated quinolines, particularly those with a substitution at the 8-position, exhibit potent cytotoxic effects against various cancer cell lines, with topoisomerase I inhibition identified as a key mechanism of action.
Data Presentation
The following table summarizes the in vitro anticancer activity of 5,7-dibromo-8-hydroxyquinoline, the immediate precursor to this compound, and other related brominated quinoline derivatives against various cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of this compound.
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 10.2 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 | [1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat brain tumor) | 9.6 | [1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 5.45 | [1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon carcinoma) | 7.3 | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (rat brain tumor) | >50 | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HeLa (human cervix carcinoma) | >50 | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HT29 (human colon carcinoma) | >50 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the methylation of 5,7-Dibromo-8-hydroxyquinoline to yield this compound.
Materials:
-
5,7-Dibromo-8-hydroxyquinoline
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (Me₂SO₄)
-
Distilled water
-
Chloroform (CHCl₃)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Alumina
Procedure:
-
Dissolve 5,7-Dibromo-8-hydroxyquinoline (1.0 g, 3.3 mmol) in a solution of NaOH (132 mg, 3.3 mmol) in 100 ml of distilled water.
-
Cool the mixture to -10°C (263 K) and add Me₂SO₄ (416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.
-
After the addition is complete, heat the mixture to 70-80°C (343–353 K) for 1 hour.
-
Monitor the reaction until the color of the mixture changes, indicating the completion of the reaction (approximately 2 hours).
-
Cool the reaction mixture and extract the product with CHCl₃ (50 ml).
-
Wash the organic layer successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with an EtOAc-hexane mixture (1:6).
-
Evaporate the solvent to obtain this compound as colorless needles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT29, HeLa, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µl of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration using appropriate software.
Topoisomerase I Inhibition Assay
This protocol describes a DNA relaxation assay to determine the inhibitory effect of this compound on human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
This compound
-
DMSO
-
Stop solution (e.g., containing SDS and proteinase K)
-
6x DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of this compound (dissolved in DMSO). Include a no-enzyme control, an enzyme-only control, and a vehicle (DMSO) control.
-
Enzyme Addition: Add human topoisomerase I to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution and incubate further as required by the solution components (e.g., 30 minutes at 37°C for proteinase K digestion).
-
Agarose Gel Electrophoresis: Add 6x DNA loading dye to each reaction and load the samples onto a 1% agarose gel.
-
Run the gel in TAE buffer until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form in the presence of the compound.
Visualizations
Experimental Workflow for Anticancer Drug Screening
References
Application Notes and Protocols for 5,7-Dibromo-8-methoxyquinoline and Its Derivatives in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, with many derivatives demonstrating potent anticancer properties. Halogenated quinolines, particularly those with bromine substitutions, have attracted considerable interest for their enhanced biological activities. This document focuses on the application of 5,7-Dibromo-8-methoxyquinoline and its closely related analogs in cancer cell line research. Due to limited published data on this compound itself, this guide extends to structurally similar compounds, such as 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) and other derivatives, to provide a comprehensive overview of their cytotoxic and apoptotic effects.
These compounds have shown promise in inducing cell death in various cancer cell lines, including those of the breast, colon, cervix, and brain.[1][2][3] The primary mechanisms of action appear to involve the induction of apoptosis and paraptosis through the activation of stress-related signaling pathways, such as the JNK pathway, and the inhibition of critical enzymes like human topoisomerase I.[1][4]
This document provides a summary of the in vitro anticancer activity of these compounds, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary: In Vitro Anticancer Activity
The cytotoxic potential of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the reported IC50 values.
Table 1: IC50 Values of 5,7-Dibromo-8-hydroxyquinoline and Related Derivatives
| Compound Name/ID | Cancer Cell Line | Cell Type | IC50 Value | Reference Compound |
|---|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 µg/mL | Not Specified |
| HeLa | Human Cervix Carcinoma | 6.7 - 25.6 µg/mL | Not Specified | |
| HT29 | Human Colon Carcinoma | 6.7 - 25.6 µg/mL | Not Specified | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | Rat Glioblastoma | 5.45 - 9.6 µg/mL | 5-FU |
| HeLa | Human Cervical Cancer | 5.45 - 9.6 µg/mL | 5-FU | |
| HT29 | Human Adenocarcinoma | 5.45 - 9.6 µg/mL | 5-FU | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 | Rat Glioblastoma | >10 µg/mL (approx.) | 5-FU |
| HeLa | Human Cervical Cancer | >10 µg/mL (approx.) | 5-FU |
| | HT29 | Human Adenocarcinoma | >10 µg/mL (approx.) | 5-FU |
Note: Data is compiled from multiple studies. IC50 ranges are provided where specific values were not available in the cited literature.[1][2]
Mechanisms of Action & Signaling Pathways
Research into the derivatives of this compound suggests that their anticancer effects are mediated through the induction of programmed cell death, including apoptosis and paraptosis. A key pathway implicated is the MKK7-JNK signaling cascade, often triggered by an increase in intracellular reactive oxygen species (ROS).[4]
ROS-Mediated JNK Activation Pathway
Treatment with certain 8-substituted 5,7-dibromoquinoline derivatives has been shown to increase intracellular ROS levels.[4] This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis. Activated JNK can phosphorylate various downstream targets, including p53 and members of the Bcl-2 family, to promote cell death.[4] The expression of pro-apoptotic proteins like Bax is increased, while anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin are downregulated.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[4][5]
Caption: A diagram of the ROS-mediated MKK7-JNK signaling pathway leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of this compound and its derivatives.
Protocol 1: Cell Viability Assessment (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from standard methodologies.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative (test compound)
-
Vehicle (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with the test compound for the specified time, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels upon treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of a novel compound like a this compound derivative.
Caption: A general workflow for the in vitro screening of novel anticancer compounds.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dibromo-8-methoxyquinoline in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-8-methoxyquinoline and its precursor, 5,7-dibromo-8-hydroxyquinoline, are versatile ligands in the field of organometallic and coordination chemistry. The quinoline scaffold, with its nitrogen and oxygen donor atoms, provides a robust coordination site for a variety of metal ions. The introduction of bromine atoms at the 5 and 7 positions, along with a methoxy or hydroxyl group at the 8 position, modulates the electronic and steric properties of the ligand, influencing the stability, reactivity, and photophysical characteristics of the resulting metal complexes. These characteristics have led to their exploration in diverse applications, ranging from catalysis to medicinal chemistry, with a particular focus on the development of anticancer agents.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as ligands in the synthesis of organometallic complexes, with a focus on their application in cancer therapy and catalysis.
Application I: Lanthanide Complexes as Anticancer Agents
The deprotonated form of 5,7-dibromo-8-hydroxyquinoline readily coordinates with lanthanide ions (Ln³⁺) to form stable complexes. These complexes have garnered significant interest due to their potential as anticancer drugs. The ligand can enhance the cytotoxicity of the lanthanide ions and facilitate their interaction with biological targets such as DNA.
Synthesis of Lanthanide(III) Complexes with 5,7-Dibromo-8-hydroxyquinoline
A series of isostructural mononuclear lanthanide complexes with the general formula [Ln(BrQ)₃(H₂O)₂] (where BrQ is the deprotonated 5,7-dibromo-8-hydroxyquinoline) have been synthesized and characterized. These complexes have shown promising cytotoxic activity against various human cancer cell lines.[1][2]
Experimental Protocol: Synthesis of [Sm(BrQ)₃(H₂O)₂]·0.5H₂O
This protocol describes the synthesis of a representative samarium(III) complex.[2]
Materials:
-
5,7-dibromo-8-hydroxyquinoline (H-BrQ)
-
SmCl₃·6H₂O
-
Ethanol
-
Distilled water
-
Triethylamine
Procedure:
-
Dissolve 5,7-dibromo-8-hydroxyquinoline (0.3 mmol, 90.9 mg) in 10 mL of hot ethanol.
-
To this solution, add triethylamine dropwise until the ligand is fully deprotonated and the solution is clear.
-
In a separate flask, dissolve SmCl₃·6H₂O (0.1 mmol, 36.5 mg) in 5 mL of distilled water.
-
Slowly add the aqueous solution of the samarium salt to the ethanolic solution of the deprotonated ligand with constant stirring.
-
A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Characterization Data:
The synthesized complex should be characterized by elemental analysis, FT-IR, and UV-Vis spectroscopy to confirm its composition and structure.
| Technique | Key Features |
| FT-IR (cm⁻¹) | Disappearance of the broad O-H stretching band of the free ligand (around 3400 cm⁻¹). Shift of the C=N stretching vibration upon coordination. Appearance of new bands corresponding to Sm-O and Sm-N bonds. |
| UV-Vis (nm) | Bathochromic (red) shift of the ligand's absorption bands upon coordination to the samarium ion. |
Cytotoxicity of Lanthanide Complexes
The in vitro cytotoxicity of the synthesized lanthanide complexes against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., BEL7404, SGC7901, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized lanthanide complexes
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare stock solutions of the lanthanide complexes in DMSO and dilute them with the culture medium to obtain a series of final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complexes. Include a control group with medium and DMSO only.
-
Incubate the plates for another 48 hours under the same conditions.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Quantitative Data: Cytotoxicity of Lanthanide Complexes
| Complex | Cell Line | IC₅₀ (µM) |
| [Sm(BrQ)₃(H₂O)₂] | BEL7404 | 9.6 ± 2.2[2] |
| [Sm(BrQ)₃(H₂O)₂] | A549 | 7.6 ± 1.5[2] |
| [Eu(BrQ)₃(H₂O)₂] | A549 | 29.6 ± 4.6[2] |
| [Tb(BrQ)₃(H₂O)₂] | BEL7404 | 10.1 ± 2.6[2] |
| [Tb(BrQ)₃(H₂O)₂] | A549 | 20.3 ± 3.1[2] |
| [Dy(BrQ)₃(H₂O)₂] | SGC7901 | 7.5 ± 2.1[2] |
DNA Interaction Studies
Understanding the mechanism of action of these anticancer agents often involves studying their interaction with DNA. Techniques such as viscosity measurements and agarose gel electrophoresis can provide insights into the mode and extent of this interaction.[1][2][8][9][10][11][12][13][14][15][16][17]
Experimental Protocol: Viscosity Measurement
Viscosity measurements can help determine the mode of binding of a complex to DNA. Intercalation, where the complex inserts itself between the base pairs of DNA, typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.[8][9][10][11][13]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.2)
-
Synthesized lanthanide complex
-
Ubbelohde viscometer
-
Thermostatic water bath (maintained at 25 ± 0.1 °C)
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Measure the flow time of the buffer (t₀) and the DNA solution (t_DNA) in the viscometer.
-
Add increasing amounts of the lanthanide complex stock solution to the DNA solution to achieve different molar ratios of [Complex]/[DNA].
-
After each addition, allow the solution to equilibrate for 5-10 minutes and then measure the flow time (t).
-
Calculate the relative viscosity (η/η₀) using the equation: η/η₀ = (t - t₀) / (t_DNA - t₀).
-
Plot the relative specific viscosity versus the ratio of [Complex]/[DNA]. A significant increase in viscosity is indicative of an intercalative binding mode.
Experimental Protocol: Agarose Gel Electrophoresis for DNA Cleavage
This technique is used to assess the ability of the metal complexes to cleave DNA.[1][12][14][16][17]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Tris-HCl buffer (pH 7.4)
-
Synthesized lanthanide complex
-
Loading buffer (containing bromophenol blue and glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer and add ethidium bromide to the molten agarose before casting the gel.
-
In microcentrifuge tubes, prepare reaction mixtures containing the plasmid DNA (e.g., 0.5 µg), Tris-HCl buffer, and varying concentrations of the lanthanide complex.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).
-
After incubation, add the loading buffer to each reaction mixture.
-
Load the samples into the wells of the agarose gel. Include a control lane with untreated plasmid DNA.
-
Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under a UV transilluminator. Cleavage of the supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which migrate differently in the gel.
Application II: this compound in Catalysis
While the hydroxy derivative is a common ligand, this compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol) and the solvent (5 mL).
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation of Lanthanide Complexes.
Caption: Modes of Non-Covalent Interaction between Metal Complexes and DNA.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 11. researchgate.net [researchgate.net]
- 12. distantreader.org [distantreader.org]
- 13. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Characterization of 5,7-Dibromo-8-methoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,7-Dibromo-8-methoxyquinoline is a halogenated derivative of 8-methoxyquinoline. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Accurate and comprehensive characterization of such compounds is critical for ensuring identity, purity, and quality in research and development. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques.
Section 1: Application Notes
This section describes the application of key analytical techniques for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, ¹H NMR is used to confirm the presence of the aromatic quinoline protons and the methoxy group protons, and their specific positions on the ring system through analysis of chemical shifts and coupling constants.
-
¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. It is used to confirm the total number of carbons and to identify the carbons of the quinoline core, the bromine-substituted carbons, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₇Br₂NO). The isotopic pattern observed for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) provides a characteristic signature for a dibrominated compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm the presence of key vibrational bands corresponding to C-H bonds (aromatic and aliphatic), C=C and C=N bonds of the quinoline ring, C-O ether linkages, and C-Br bonds.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for determining the purity of a compound and can also be used for quantification. A reversed-phase HPLC method can separate this compound from starting materials, by-products, and other impurities. The purity is typically assessed by the peak area percentage of the main component. This technique is mentioned as a standard assay for the related compound, 5,7-Dibromo-8-hydroxyquinoline.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is chromophoric, and its UV-Vis spectrum is used to confirm the presence of this conjugated system. The analysis is often performed to study the effects of solvents on the electronic transitions.[4]
X-Ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonds and π–π stacking, in the crystal lattice.[1]
Section 2: Quantitative Data Summary
The following tables summarize typical quantitative data obtained for this compound.
Table 1: NMR Spectral Data. [1]
| Technique | Solvent | Parameters and Chemical Shifts (δ) in ppm |
| ¹H NMR | CDCl₃ | 9.00 (dd, J = 3.2, 1.6 Hz, 1H, H-2), 8.52 (dd, J = 8.0, 1.6 Hz, 1H, H-4), 8.02 (s, 1H, H-6), 7.58 (dd, J = 8.4, 3.2 Hz, 1H, H-3), 4.19 (s, 3H, OCH₃) |
| ¹³C NMR | CDCl₃ | 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 (OCH₃) |
Table 2: Physicochemical and Spectroscopic Data.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₇Br₂NO | [5] |
| Molecular Weight | 316.99 g/mol | [1][5] |
| Melting Point | 372–375 K (99-102 °C) | [1] |
| FTIR Key Peaks (ν/cm⁻¹) | 2919, 2850 (C-H stretch), 1600, 1578, 1490 (C=C/C=N stretch), 1086 (C-O stretch) | [1] |
Section 3: Experimental Protocols
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition for ¹H NMR:
-
Tune and shim the instrument.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
-
Data Acquisition for ¹³C NMR:
-
Switch the probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Protocol: Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Method Parameters:
-
Ionization Mode: Positive (to detect [M+H]⁺).
-
Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺. The characteristic isotopic pattern for two bromine atoms (three peaks with ~1:2:1 ratio at m/z, m/z+2, and m/z+4) should be visible. Compare the measured accurate mass to the calculated theoretical mass for C₁₀H₈Br₂NO⁺.
Protocol: FTIR Spectroscopy (ATR)
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify the wavenumbers of the major absorption bands.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Example Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the sample and record the chromatogram for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all components.
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and expressing the result as a percentage.
Section 4: Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships between analytical techniques and the information they provide for characterization.
References
safe handling and storage procedures for 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 5,7-Dibromo-8-methoxyquinoline. The information is intended to guide laboratory personnel in minimizing risks and implementing best practices when working with this compound.
Chemical and Physical Properties
This compound is a halogenated derivative of quinoline. A summary of its key properties is presented in the table below. Data for the closely related compound, 5,7-Dibromo-8-hydroxyquinoline, is also included for reference, given the greater availability of published data for this analogue.
| Property | This compound | 5,7-Dibromo-8-hydroxyquinoline |
| CAS Number | 17012-49-6[1] | 521-74-4 |
| Molecular Formula | C₁₀H₇Br₂NO[1] | C₉H₅Br₂NO |
| Molecular Weight | 316.98 g/mol [1] | 302.95 g/mol |
| Appearance | Solid (form may vary) | Off-white to pale beige solid[2] |
| Melting Point | Not specified | 198-200 °C[2][3] |
| Solubility | Soluble in chloroform | Slightly soluble in DMSO and Methanol[2] |
| Storage Temperature | -20°C[1] | Room Temperature, keep in a dark place, sealed in dry[2] |
Safety and Handling
Given the limited specific toxicity data for this compound, a cautious approach to handling is imperative. The safety precautions outlined below are based on the known hazards of the structurally similar and more extensively studied 5,7-Dibromo-8-hydroxyquinoline, which is known to cause skin, eye, and respiratory irritation.
Hazard Identification
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.
-
Chronic Effects: The toxicological properties have not been fully investigated.[4] Handle with care to avoid long-term exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to ensure safety in the laboratory.
-
Temperature: Store at -20°C for long-term stability.[1]
-
Container: Keep the container tightly sealed.
-
Environment: Store in a dry, well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Light Sensitivity: While not explicitly stated for the methoxy- derivative, the related hydroxy- compound is light-sensitive.[5] It is prudent to store this compound protected from light.
Experimental Protocols
This compound is primarily used as an intermediate in organic synthesis, for instance, in Suzuki-Miyaura cross-coupling reactions.[6] Below is a detailed protocol for its synthesis from 5,7-Dibromo-8-hydroxyquinoline.
Synthesis of this compound
This protocol is adapted from a published procedure for the methylation of 5,7-Dibromo-8-hydroxyquinoline.[7][8]
Materials:
-
5,7-Dibromo-8-hydroxyquinoline
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Dimethyl sulfate (Me₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Chloroform (CHCl₃)
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5,7-Dibromo-8-hydroxyquinoline (1.0 g, 3.3 mmol) in a solution of NaOH (132 mg, 3.3 mmol) in 100 ml of distilled water.[7][8]
-
Cool the mixture to 263 K (-10 °C) with continuous stirring.[8]
-
Slowly add dimethyl sulfate (416 mg, 3.3 mmol) dropwise to the mixture over a period of 1 hour.[7][8] Extreme caution should be exercised when handling dimethyl sulfate.
-
After the addition is complete, heat the mixture to 343–353 K (70-80 °C) for 1 hour.[7][8]
-
Monitor the reaction progress (e.g., by TLC). The reaction is typically complete after about 2 hours, often indicated by a color change.[7][8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (50 ml).[7][8]
-
Wash the organic layer successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).[7][8]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7][8]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and the synthetic pathway described.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A simplified reaction scheme for the synthesis of this compound.
References
- 1. usbio.net [usbio.net]
- 2. Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
Synthesis and Application of 5,7-Dibromo-8-methoxyquinoline Derivatives in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals. The 5,7-dibromo-8-methoxyquinoline scaffold, in particular, has emerged as a versatile starting point for the synthesis of novel derivatives with a wide range of biological activities. The presence of bromine atoms at the 5 and 7 positions provides reactive sites for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with their applications in anticancer, antimicrobial, and neuroprotective research.
Synthesis of this compound
The parent compound, this compound, can be synthesized from 5,7-dibromoquinolin-8-ol.[1]
Experimental Protocol: Synthesis of this compound
-
Materials: 5,7-Dibromoquinolin-8-ol, Sodium hydroxide (NaOH), Dimethyl sulfate (Me₂SO₄), Chloroform (CHCl₃), Sodium carbonate (Na₂CO₃), Sodium sulfate (Na₂SO₄), Distilled water, Ethyl acetate (EtOAc), Hexane.
-
Procedure:
-
To a solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 ml), add 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol).
-
Cool the mixture to -10°C and add Me₂SO₄ (416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.
-
After the addition is complete, heat the mixture to 70-80°C for 1 hour.
-
Monitor the reaction by observing the color change of the mixture (approximately 2 hours).
-
After completion, dissolve the solid in CHCl₃ (50 ml).
-
Wash the organic layer successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).
-
Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with an EtOAc-hexane mixture (1:6, 150 ml) to obtain the title compound.
-
Synthesis of this compound Derivatives
The bromine atoms at the 5 and 7 positions of this compound are amenable to various cross-coupling and substitution reactions to generate a diverse library of derivatives.
Aryl and Heteroaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction can be employed to introduce aryl or heteroaryl moieties at the 5 and 7 positions of the quinoline ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water, Inert gas (Argon or Nitrogen).
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (2.4 mmol, for disubstitution), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (5.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Suzuki-Miyaura coupling for synthesis of diaryl derivatives.
Amino Derivatives via Nucleophilic Aromatic Substitution
The bromine atoms on the electron-deficient quinoline ring can be displaced by nucleophiles such as amines in a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Amination of this compound
-
Materials: this compound, Amine (primary or secondary), Base (e.g., Potassium carbonate, Sodium hydride), Solvent (e.g., DMF, DMSO, Ethanol), Inert gas (Argon or Nitrogen).
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol) and the desired amine (2.5 mmol for disubstitution) in the chosen solvent.
-
Add the base (e.g., 1.5-2 equivalents of K₂CO₃ or NaH).
-
Heat the reaction mixture to reflux or an appropriate temperature (e.g., 80-150°C) under an inert atmosphere for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and, if necessary, precipitate the product by adjusting the pH or adding water.
-
Isolate the product by filtration or extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Nucleophilic aromatic substitution for amino derivative synthesis.
Ether and Ester Derivatives
To synthesize ether and ester derivatives, the methoxy group at the 8-position can be cleaved to yield the corresponding 8-hydroxyquinoline, which can then be further functionalized.
Experimental Protocol: Williamson Ether Synthesis
-
Materials: 5,7-Dibromo-8-hydroxyquinoline, Alkyl halide, Strong base (e.g., Sodium hydride - NaH), Anhydrous solvent (e.g., THF, DMF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5,7-dibromo-8-hydroxyquinoline (1.0 mmol) in the anhydrous solvent.
-
Add NaH (1.1 mmol) portion-wise at 0°C and stir for 30 minutes.
-
Add the alkyl halide (1.1 mmol) and allow the reaction to warm to room temperature, stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Protocol: Esterification
-
Materials: 5,7-Dibromo-8-hydroxyquinoline, Carboxylic acid or Acyl chloride, Coupling agent (e.g., DCC) and catalyst (e.g., DMAP) for carboxylic acids, or a base (e.g., triethylamine) for acyl chlorides, Aprotic solvent (e.g., Dichloromethane).
-
Procedure (using a carboxylic acid):
-
In a flask, dissolve 5,7-dibromo-8-hydroxyquinoline (1.0 mmol), the carboxylic acid (1.2 mmol), and DMAP (0.1 mmol) in dichloromethane.
-
Add DCC (1.2 mmol) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
Applications in Drug Discovery
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity. This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 (µg/mL) | [2] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical) | 18.7 (µg/mL) | [2] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 (µg/mL) | [2] |
| 5,7-dibromo-8-hydroxyquinoline | MCF7 (Breast) | 16.5 (µg/mL) | [2] |
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | A549 (Lung) | 7.6 - 29.6 | [3] |
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | BEL7404 (Liver) | 9.6 - 10.1 | [3] |
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | SGC7901 (Gastric) | ~7.5 | [3] |
Signaling Pathways: Some 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives have been shown to induce apoptosis in triple-negative breast cancer cells via the activation of the MKK7-JNK signaling pathway.[4] The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer, and some quinoline derivatives have been shown to inhibit this pathway.[5][6][7][8][9]
Simplified MKK7-JNK apoptosis pathway activated by quinoline derivatives.
Inhibition of the PI3K/Akt cell survival pathway by quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The this compound scaffold has been used to develop compounds with activity against a range of bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus | - | [10] |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Bacillus subtilis | - | [10] |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Escherichia coli | - | [10] |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Pseudomonas aeruginosa | - | [10] |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Candida albicans | - | [10] |
| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [2] |
| 5,7-dibromo-8-hydroxyquinoline | Gram-positive bacteria, fungi, yeast | 3.44-13.78 µM | [2] |
Signaling Pathways: The antimicrobial action of some compounds can be linked to the modulation of inflammatory pathways such as the NF-κB signaling pathway, which plays a crucial role in the host's response to infection.[11][12][13]
Modulation of the NF-κB inflammatory pathway by quinoline derivatives.
Neuroprotective Effects
Emerging research suggests that quinoline derivatives may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action are thought to involve antioxidant effects and modulation of signaling pathways related to neuronal survival. While specific data for this compound derivatives is limited, the broader class of quinolines shows promise in this area.[14][15][16][17]
Conclusion
The this compound scaffold provides a valuable platform for the development of novel therapeutic agents. The synthetic protocols outlined in this document offer a foundation for creating diverse libraries of derivatives for screening in anticancer, antimicrobial, and neuroprotective assays. The provided data and pathway diagrams highlight the potential of these compounds to modulate key biological processes, warranting further investigation in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dibromo-8-methoxyquinoline Solution Preparation
Introduction
5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative of interest to researchers in medicinal chemistry and drug development. Proper preparation of its solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of solutions of this compound, including its physicochemical properties, safety precautions, and a step-by-step guide for dissolution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for calculating the required mass of the compound to achieve a desired solution concentration.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 17012-49-6 | [1][2] |
| Molecular Formula | C₁₀H₇Br₂NO | [1][2] |
| Molecular Weight | 316.98 g/mol | [2] |
| Appearance | Colorless needles | [3] |
| Solubility | Data not readily available. The related compound, 5,7-Dibromo-8-hydroxyquinoline, is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) and slightly soluble in ethanol and methanol, often requiring sonication.[4][5][6][7] It is nearly insoluble in water.[4] | |
| Storage | Store solid compound at -20°C in a dark, dry place.[2] |
Safety Precautions
While specific hazard data for this compound is limited, related compounds exhibit irritant properties.[8][9] Therefore, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale.[9]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, typically in an organic solvent. The choice of solvent and concentration may need to be optimized for specific experimental needs. Based on the solubility profile of the closely related compound 5,7-Dibromo-8-hydroxyquinoline, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing a high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL:
-
Mass (g) = 0.010 mol/L × 0.010 L × 316.98 g/mol = 0.00317 g = 3.17 mg
-
-
-
Weigh the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh the calculated mass of this compound using a spatula.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add a portion of the chosen solvent (e.g., ~7 mL of DMSO for a 10 mL final volume) to the flask.
-
Gently swirl the flask to initiate dissolution.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 30-60 seconds.
-
If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage of the Stock Solution:
-
Transfer the solution to a properly labeled, airtight container (e.g., an amber glass vial) to protect it from light.
-
Store the stock solution at -20°C for long-term storage. For short-term use, refrigeration at 4°C may be adequate, but stability should be verified.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Figure 1. Workflow for Solution Preparation
Conclusion
This protocol provides a comprehensive guide for the safe and accurate preparation of this compound solutions for research applications. Adherence to these guidelines, particularly regarding safety precautions and dissolution techniques, will help ensure the integrity and reproducibility of experimental outcomes. Researchers should always consult the latest Safety Data Sheet (SDS) for the most up-to-date safety and handling information.
References
- 1. pschemicals.com [pschemicals.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.fi [fishersci.fi]
The Versatile Intermediate: Application Notes and Protocols for 5,7-Dibromo-8-methoxyquinoline in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative that serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring two reactive bromine atoms at positions 5 and 7, and a methoxy group at position 8, makes it an ideal precursor for the synthesis of a diverse range of functionalized quinoline scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the development of novel anticancer drugs. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other moieties to explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of bioactive molecules targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the starting material is crucial for successful synthesis. The key properties and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Br₂NO | [3] |
| Molecular Weight | 316.99 g/mol | [3] |
| Appearance | Colorless needles | [4][5] |
| Melting Point | 372–375 K (99-102 °C) | [4][5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.00 (dd, J = 3.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.0, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 3.2 Hz, 1H), 4.19 (s, 3H) | [4][5] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 | [3][4][5] |
| IR (ν/cm⁻¹) | 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086 | [4][5] |
Application in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for generating libraries of substituted quinolines for high-throughput screening in drug discovery programs. The bromine atoms at the C5 and C7 positions are amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,7-Diaryl-8-methoxyquinolines
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of 5,7-diaryl derivatives, which have shown promise as inhibitors of key signaling pathways in cancer.
Experimental Workflow for Suzuki-Miyaura Coupling:
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for In Vitro Experimental Design Using 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative with potential applications in pharmacological research, particularly in the field of oncology. While direct in vitro studies on this specific compound are limited in publicly available literature, the broader class of 5,7-dihalo-8-hydroxyquinolines and their derivatives has demonstrated significant biological activity, including anticancer properties. These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis and interaction with crucial cellular pathways.
These application notes provide a comprehensive guide for the in vitro experimental design using this compound, with protocols and pathway diagrams based on studies of closely related and structurally similar compounds. The provided information is intended to serve as a foundational resource to guide researchers in designing and executing experiments to elucidate the biological effects of this compound.
Mechanism of Action (Based on Related Compounds)
Derivatives of 5,7-dibromo-8-hydroxyquinoline have been reported to exhibit anticancer activity through several mechanisms:
-
Induction of Apoptosis: Studies on 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives have shown the induction of apoptosis in triple-negative breast cancer cells. This process is mediated through the activation of the MKK7-JNK signaling pathway[1].
-
DNA Interaction: Lanthanide complexes of 5,7-dibromo-8-quinolinol have been shown to interact with DNA, with intercalation being the most likely mode of binding. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells[2].
-
Topoisomerase Inhibition: Some brominated quinoline derivatives have been found to inhibit human topoisomerase I, an enzyme critical for DNA replication and repair[3].
Data Presentation: Cytotoxicity of Related Brominated Quinolines
The following table summarizes the cytotoxic activity of various brominated quinoline derivatives against different cancer cell lines. This data can serve as a reference for designing dose-response studies with this compound.
| Compound | Cell Line | IC50 Value | Reference |
| [Sm(BrQ)3(H2O)2]·0.5H2O | BEL7404 | 9.6 ± 2.2 µM | [2] |
| [Tb(BrQ)3(H2O)2]·0.5H2O | BEL7404 | 10.1 ± 2.6 µM | [2] |
| [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O | SGC7901 | 7.5 ± 2.1 µM | [2] |
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | A549 | 7.6 ± 1.5 - 29.6 ± 4.6 µM | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 µg/mL | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 µg/mL | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 7.8 µg/mL | [3] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Proposed MKK7-JNK signaling pathway for apoptosis induction.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of the JNK Pathway
Objective: To investigate the effect of this compound on the activation of key proteins in the MKK7-JNK signaling pathway.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-MKK7, anti-MKK7, anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression and phosphorylation.
References
Application Notes: Purity Assessment of 5,7-Dibromo-8-methoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As with any synthetic compound intended for high-value applications, rigorous assessment of its purity is critical. Impurities, even in trace amounts, can affect biological activity, chemical reactivity, and physical properties. This document provides detailed protocols for a multi-faceted approach to purity determination, employing chromatographic, spectroscopic, and titrimetric techniques to ensure a comprehensive evaluation.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile or thermally labile substances, while Gas Chromatography (GC) is suited for volatile impurities like residual solvents.[1][2] Thin-Layer Chromatography (TLC) serves as a rapid, qualitative check.[3]
High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] The purity is typically determined by calculating the peak area percentage of the main component relative to all other detected peaks.[4]
Experimental Protocol:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
| Parameter | Expected Result | Specification Example |
| Retention Time (RT) | ~15-18 min (Varies with system) | Report Value |
| Purity (Area %) | >99.0% | ≥98.0% |
| Individual Impurity | Identify by relative RT | ≤0.5% |
| Total Impurities | Sum of all impurity peak areas | ≤2.0% |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: GC separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[1] The mass spectrometer then fragments the eluted compounds, providing mass information for identification, which is particularly useful for residual solvent analysis.[5]
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS) with a headspace autosampler.
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial tightly.
-
-
Headspace Conditions:
-
GC-MS Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Inlet Temperature: 250°C.
-
Split Ratio: 10:1.
-
Oven Program: 40°C (hold for 10 min), ramp to 240°C at 10°C/min, hold for 10 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Data Presentation:
| Potential Residual Solvent | Retention Time (min) | Target m/z Ions | Class (ICH Q3C) |
| Dichloromethane | ~7.5 | 84, 49, 86 | Class 2 |
| Toluene | ~12.1 | 91, 92, 65 | Class 2 |
| Ethyl Acetate | ~8.2 | 43, 88, 45 | Class 3 |
| Hexanes | ~9.0 | 57, 86, 41 | Class 2 |
Workflow Diagram:
Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment
Principle: TLC is a planar chromatographic technique used for rapid separation and qualitative analysis. It is effective for monitoring reactions and checking for the presence of starting materials or major byproducts.[6] For basic compounds like quinolines, tailing can occur on acidic silica gel, which can be mitigated by adding a basic modifier to the mobile phase.[7]
Experimental Protocol:
-
Plate: Silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane or ethyl acetate.
-
Mobile Phase (Eluent): 70:30 Hexane:Ethyl Acetate with 0.5% Triethylamine (v/v).
-
Application: Spot the sample solution, along with a co-spot of the starting material if available, onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: After drying, visualize the spots under a UV lamp at 254 nm.[7] Circle the visible spots.
Data Presentation:
| Spot Description | Rf Value (Approximate) | Observation under UV (254 nm) |
| Main Product | 0.4 - 0.5 | Dark, quenching spot |
| 8-Hydroxyquinoline (Starting Material) | 0.1 - 0.2 | Dark, quenching spot |
| Non-polar impurity | > 0.6 | Faint or dark spot |
Workflow Diagram:
Spectroscopic and Other Methods
Spectroscopic methods provide structural confirmation and can be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) for Structural Integrity and Quantitative Purity (qNMR)
Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[4]
Experimental Protocol (¹H NMR & qNMR):
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation (for qNMR):
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have protons that resonate in a clear region of the spectrum.
-
Dissolve both weighed components in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Acquisition:
-
Acquire a standard proton (¹H) spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration in qNMR.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate purity using the standard qNMR equation.
-
Data Presentation:
Expected ¹H NMR Shifts (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) (Approximate) | Multiplicity |
|---|---|---|
| H-2 | 8.9 - 9.1 | dd |
| H-3 | 7.7 - 7.9 | dd |
| H-4 | 8.4 - 8.6 | dd |
| H-6 | 8.0 - 8.2 | s |
| OCH₃ | 4.0 - 4.2 | s |
qNMR Purity Calculation: The purity of the analyte (Panalyte) is calculated as: Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Pstd = Purity of the standard.
Workflow Diagram:
Karl Fischer Titration for Water Content
Principle: Karl Fischer titration is a highly specific method used to determine the water content in a sample.[8] The method is based on a reaction between iodine and water in the presence of sulfur dioxide and a base.[8][9]
Experimental Protocol (Volumetric):
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagent Standardization:
-
Standardize the Karl Fischer reagent (titrant) using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[8] This determines the water equivalence factor (F).
-
-
Sample Analysis:
-
Add a suitable anhydrous solvent (e.g., 20 mL of dry methanol) to the titration vessel and titrate to a stable, dry endpoint.
-
Accurately weigh and add a sufficient amount of the sample (e.g., 100-200 mg) to the vessel.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation:
-
Water (%) = (V * F * 100) / W
-
Where: V = Volume of titrant (mL), F = Water equivalence factor (mg/mL), W = Weight of sample (mg).
-
Data Presentation:
| Parameter | Result | Specification Example |
| Sample Weight (mg) | Report Value | N/A |
| Titrant Volume (mL) | Report Value | N/A |
| Water Content (%) | Calculate Value | ≤0.5% |
Workflow Diagram:
Summary and Recommendations
A comprehensive assessment of the purity of this compound requires an orthogonal approach, utilizing multiple analytical techniques. No single method can provide a complete purity profile.
Summary of Methods:
| Technique | Information Provided | Key Advantages |
| HPLC | Quantitative purity (potency), non-volatile impurities.[4] | High precision and sensitivity for non-volatile compounds. |
| GC-MS | Identification and quantification of volatile impurities.[4] | Excellent for residual solvents; provides structural confirmation. |
| NMR | Structural confirmation, identification of impurities.[4] | Provides detailed structural information; qNMR for absolute purity. |
| TLC | Rapid qualitative purity check, reaction monitoring. | Fast, simple, and inexpensive. |
| Karl Fischer | Quantitative water content.[8] | Specific and accurate for water determination. |
It is recommended to use HPLC for the primary purity assay, supplemented by GC-MS for residual solvents, Karl Fischer for water content, and NMR for structural confirmation and as an orthogonal check on purity. TLC is a valuable tool for in-process checks and method development. This comprehensive strategy ensures the high quality and reliability of the synthesized compound for its intended research or development purposes.
References
- 1. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Materials Science
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocyclic compounds. It highlights modern synthetic methodologies, including multicomponent reactions and microwave-assisted synthesis, which are pivotal in the efficient discovery of new therapeutic agents and functional materials. The protocols included are based on recent findings and are designed to be reproducible in a standard laboratory setting.
Multicomponent Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] This protocol describes a green and efficient method using a reusable heterogeneous catalyst under solvent-free conditions.[2]
Experimental Protocol:
General Procedure for the Synthesis of DHPM Derivatives:
-
In a round-bottom flask, combine the aldehyde (10 mmol), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 15 mmol), urea or thiourea (15 mmol), and a catalytic amount of Heteropolyacid-Clay (HPA-Clay) (2 mol%).[2][3]
-
The mixture is refluxed for the time specified in Table 1 under solvent-free conditions.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Remove the catalyst by filtration.[2]
-
Pour the filtrate onto crushed ice and stir.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.[4][5]
Data Presentation:
Table 1: Synthesis of Dihydropyrimidinone Derivatives with Various Aldehydes. [2][5]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4a | 1 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4b | 1 | 95 |
| 3 | 4-Methylbenzaldehyde | 4c | 1.5 | 90 |
| 4 | 4-Methoxybenzaldehyde | 4d | 1 | 94 |
| 5 | 3-Nitrobenzaldehyde | 4e | 1 | 88 |
| 6 | 4-Hydroxy-3-methoxybenzaldehyde | 4f | 1.5 | 85 |
Logical Workflow:
Caption: Workflow for the one-pot multicomponent synthesis of Dihydropyrimidinones (DHPMs).
Synthesis and Anticancer Evaluation of Novel Pyrazole Derivatives
Pyrazole scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7] This section details the synthesis of novel pyrazole-indole hybrids and their evaluation as potential anticancer agents.[7]
Experimental Protocol:
Synthesis of Pyrazole-Indole Hybrids (7a-e):
-
A mixture of 5-aminopyrazoles (1a–e) (1 mmol) and 1H-indole-3-carbaldehyde (6) (1 mmol) is dissolved in absolute ethanol (20 mL).[7]
-
A few drops of glacial acetic acid are added as a catalyst.[7]
-
The reaction mixture is refluxed for 6-8 hours.[7]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that forms is collected by filtration, washed with cold ethanol, and dried to yield the pure pyrazole-indole hybrid.[7]
Data Presentation:
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Synthesized Pyrazole-Indole Hybrids. [7][8]
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 7a | 17.4 ± 3.2 | 11.2 ± 2.5 | 6.1 ± 1.9 | 22.5 ± 3.8 |
| 7b | 20.1 ± 3.5 | 10.6 ± 2.3 | 7.9 ± 1.9 | 25.1 ± 4.1 |
| 7c | 25.6 ± 3.9 | 15.8 ± 2.9 | 30.2 ± 3.7 | 31.4 ± 4.5 |
| 7d | 31.2 ± 4.1 | 18.3 ± 3.1 | 35.8 ± 4.0 | 36.7 ± 4.9 |
| Doxorubicin | 40.0 ± 3.9 | 64.8 ± 4.1 | 24.7 ± 3.2 | 45.3 ± 5.2 |
Data represents the concentration of compound required to inhibit cell growth by 50% and is presented as mean ± standard deviation.
Signaling Pathway Visualization:
Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDK2, for example, can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2/Cyclin E complex by pyrazole derivatives, leading to G1 cell cycle arrest.
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatically reduced reaction times, increased yields, and improved product purity.[9][10] This protocol details the microwave-assisted Skraup synthesis of 7-amino-8-methyl-quinoline.[10]
Experimental Protocol:
Microwave-Assisted Synthesis of 7-Amino-8-methyl-quinoline:
-
In a suitable microwave reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[10]
-
Seal the vessel and place it in a scientific microwave reactor.
-
Subject the mixture to microwave irradiation at a power of 250 W for 8-15 minutes, while monitoring the temperature and pressure.[9]
-
After irradiation, allow the mixture to cool to room temperature.[9][10]
-
Carefully pour the reaction mixture into an ice-water mixture (15 mL).[10]
-
Basify the solution to a pH of 9-10 using a suitable base (e.g., NaOH solution).[10]
-
Filter the resulting precipitate and wash thoroughly with cold water.[10]
-
Recrystallize the crude product from water to yield pure 7-amino-8-methyl-quinoline.[10]
Data Presentation:
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis. [10]
| Method | Reaction Time | Yield (%) |
| Microwave-Assisted | 12 min | 72 |
| Conventional Heating | 4 h | 60 |
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 7-amino-8-methyl-quinoline.
Synthesis and Antibacterial Evaluation of Novel Thiazole Derivatives
Thiazole is a key heterocyclic scaffold found in numerous FDA-approved drugs and is known for its wide range of pharmacological activities, particularly as an antibacterial agent.[11] This protocol describes a two-step synthesis of novel thiazole derivatives and presents their antibacterial activity data.[12]
Experimental Protocol:
General Procedure for the Synthesis of Thiazole Derivatives (7a-f):
-
Step 1: Synthesis of Hydrazine-1-carbothioamide (5a,b): A mixture of an appropriate aldehyde (1a,b) (10 mmol) and hydrazinecarbothioamide (4) (10 mmol) in ethanol is heated under reflux for 2-3 hours. The resulting precipitate is filtered, washed with ethanol, and dried.[12]
-
Step 2: Synthesis of Thiazoles (7a-f): To a solution of the appropriate hydrazine-1-carbothioamide (5a or 5b) (1 mmol) in ethanol, add the corresponding 2-bromo-1-(aryl)ethan-1-one (6a-c) (1 mmol). The mixture is refluxed for 4-6 hours. After cooling, the solid product is filtered, washed with ethanol, and recrystallized to give the pure thiazole derivative.[12]
Data Presentation:
Table 4: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiazole Derivatives. [11][13]
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 7a | 128 | >1024 |
| 7b | 64 | 512 |
| 7c | 32 | 256 |
| 7d | 128 | >1024 |
| Ampicillin | 0.5 | 8 |
| Gentamicin | 1 | 4 |
Logical Relationship:
Caption: Two-step synthetic pathway for novel antibacterial thiazole derivatives.
References
- 1. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 2. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5,7-Dibromo-8-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5,7-Dibromo-8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthesis process and can include unreacted starting materials like 5,7-dibromo-8-hydroxyquinoline, residual methylating agents (e.g., dimethyl sulfate or methyl iodide), and side-products from incomplete or over-methylation.[1][2][3] Isomeric byproducts, although less common in this specific synthesis, can be present in related quinoline preparations.[4]
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly cited and effective methods are column chromatography and recrystallization.[1][2][3] Column chromatography, particularly over alumina, has been shown to be highly effective.[1][2] Recrystallization of the precursor, 5,7-dibromo-8-hydroxyquinoline, is also well-documented and can be adapted.[3][5][6] Sublimation could be a potential alternative for high purity, as it has been used for other halogenated quinolines.[7]
Q3: My purified this compound is colored, but it should be colorless. How can I fix this?
A3: Colored impurities are often polar byproducts.[5] A short plug filtration through silica or alumina can help remove highly polar colored impurities. If the color persists, treatment with activated charcoal during recrystallization can be effective.[6] However, be aware that charcoal may adsorb some of your product, potentially reducing the yield.[6]
Q4: Can I use silica gel for column chromatography of this compound?
A4: While alumina has been specifically mentioned for this compound, silica gel is commonly used for quinoline derivatives.[1][2][5] However, quinolines can sometimes decompose on acidic silica gel.[8] If you observe decomposition (e.g., streaking on TLC with a baseline spot), consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switching to a more neutral stationary phase like alumina.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low Yield after Column Chromatography | I am losing a significant amount of my product on the column. What could be the reason? | Column Overloading: Using too much crude material for the column size can lead to poor separation and product loss. A general guideline is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.[4] Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve an Rf value of 0.2-0.4 for the desired compound.[4] Product Adsorption: The compound may be irreversibly adsorbing to the stationary phase. If using silica, consider switching to alumina or using a deactivated silica gel. |
| Co-elution of Impurities | My purified fractions from column chromatography still show the presence of impurities on TLC/NMR. How can I improve the separation? | Inappropriate Eluent Polarity: The polarity of the eluent may not be optimal for separating the compound from the impurity. Try a shallower gradient or an isocratic elution with a finely tuned solvent mixture.[4] Isomeric Impurities: If the impurity is an isomer, separation can be challenging. Consider using high-performance liquid chromatography (HPLC) with a different stationary phase, such as one with phenyl or pentafluorophenyl (PFP) groups, which can offer better selectivity for positional isomers.[4] |
| Product "Oiling Out" During Recrystallization | When I try to recrystallize my compound, it separates as an oil instead of forming crystals. What should I do? | Rapid Cooling: Cooling the solution too quickly can cause the product to come out of solution as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Solvent Choice: The boiling point of the solvent might be higher than the melting point of your solute.[6] Try a lower-boiling point solvent. Alternatively, add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[6] |
| No Crystals Form Upon Cooling | I've dissolved my crude product, but no crystals are forming even after cooling in an ice bath. What is the problem? | Solution is Too Dilute: You may have used too much solvent. Carefully evaporate some of the solvent to increase the concentration and then try cooling again.[6] Compound is Too Soluble: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Try a different solvent or a mixed solvent system where the compound is less soluble.[6] |
Data Presentation
The following table summarizes quantitative data for relevant purification methods.
| Compound | Purification Method | Solvent/Eluent | Solvent Ratio (v/v) | Yield (%) | Reference |
| This compound | Column Chromatography | Ethyl Acetate / Hexane | 1:6 | 95 | [1][2] |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | - | 90 | [3][5][6] |
| 7-Bromo-8-hydroxyquinoline | Recrystallization | Methanol / Acetone | 1:1 | 51 | [6] |
| 3-Bromoquinoline | Column Chromatography | Petroleum Ether / Ethyl Acetate | 4:1 | 60 | [5] |
| 3-Bromoquinoline | Recrystallization | Ethanol / Water | - | 70 | [5] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography over Alumina
This protocol is adapted from a documented synthesis and purification of the title compound.[1][2]
-
Preparation of the Column:
-
Prepare a slurry of neutral alumina in hexane.
-
Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the alumina.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of alumina to the dissolved crude product.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading).
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (Ethyl Acetate/Hexane 1:6) to the column.
-
Apply gentle pressure to begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
Protocol 2: General Recrystallization Procedure
This is a general protocol that can be adapted for this compound, starting with solvent screening.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated charcoal if used).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
Caption: Decision Tree for Recrystallization Troubleshooting.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5,7-Dibromo-8-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,7-Dibromo-8-methoxyquinoline.
Troubleshooting Common Impurities
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
| Issue | Potential Cause(s) | Troubleshooting/Optimization Steps |
| Presence of Mono-Brominated Impurities (e.g., 5-bromo-8-methoxyquinoline) | Incomplete bromination of 8-methoxyquinoline. | - Increase the equivalents of the brominating agent.- Extend the reaction time.- Optimize the reaction temperature to ensure complete conversion. |
| Residual Starting Material (8-methoxyquinoline or 5,7-dibromo-8-hydroxyquinoline) | - Insufficient reagent.- Short reaction time.- Inefficient methylation. | - For bromination, ensure at least two equivalents of bromine are used.[1]- For methylation, use a more reactive methylating agent or optimize base and solvent conditions.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Isomeric Byproducts | Lack of regioselectivity during bromination. | - Control the reaction temperature; lower temperatures can enhance selectivity.- The choice of brominating agent and solvent system can influence isomer distribution. |
| Presence of 5,7-dibromo-8-hydroxyquinoline in the final product | Incomplete methylation of the hydroxyl group. | - Ensure the complete deprotonation of the hydroxyl group by using a suitable base.- Increase the equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide).[1]- Consider using a phase transfer catalyst to improve reaction efficiency. |
| Difficult Purification | Similar polarities of the desired product and impurities. | - Utilize column chromatography with a carefully selected eluent system; a gradient elution may be necessary.[2]- Recrystallization from a suitable solvent system can be effective for removing less soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route.
-
Via bromination of 8-methoxyquinoline: The primary impurity is the mono-brominated species, 5-bromo-8-methoxyquinoline. Unreacted 8-methoxyquinoline and other dibromoquinoline isomers can also be present.[1][2]
-
Via methylation of 5,7-dibromo-8-hydroxyquinoline: The main impurity is the unreacted starting material, 5,7-dibromo-8-hydroxyquinoline. Impurities from the synthesis of this precursor, such as 5-bromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, may also be carried over.[1]
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of the starting material and the formation of the product and any major byproducts.
Q3: What is the best method to purify crude this compound?
A3: Column chromatography on silica gel is a common and effective method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from impurities with different polarities.[2] Recrystallization can also be a powerful purification technique, particularly for removing less soluble impurities.
Q4: I am seeing a mixture of this compound and 5-bromo-8-methoxyquinoline. How can I favor the formation of the desired dibromo product?
A4: To favor the formation of the dibromo product, you can try the following:
-
Use an excess amount of the brominating agent (more than two equivalents). One study reported that using excess molecular bromine resulted in a 50:50 mixture of the mono- and di-bromo products, indicating that stoichiometric control is crucial.[1]
-
Increase the reaction time to allow for the second bromination to occur.
-
Optimize the reaction temperature, as higher temperatures may be required for the second electrophilic substitution.
Experimental Protocols
Synthesis of this compound via Methylation of 5,7-Dibromo-8-hydroxyquinoline
This method is often preferred due to higher yields.[1]
-
Preparation of 5,7-dibromo-8-hydroxyquinoline:
-
Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform.
-
Slowly add a solution of at least two equivalents of bromine in the same solvent to the 8-hydroxyquinoline solution.
-
Stir the mixture at room temperature for approximately one hour.
-
The resulting solid can be purified by crystallization to yield 5,7-dibromo-8-hydroxyquinoline.[1]
-
-
Methylation to this compound:
-
To a solution of 5,7-dibromo-8-hydroxyquinoline in a suitable solvent (e.g., a mixture of water and an organic solvent), add a base such as sodium hydroxide.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the reaction mixture to facilitate the methylation process.
-
After the reaction is complete (as monitored by TLC), the product is typically extracted with an organic solvent.
-
The crude product is then purified by column chromatography.[1][3]
-
Visualizing Impurity Formation
The following diagrams illustrate the synthetic pathways and the points at which common impurities can arise.
Caption: Impurity formation during the direct bromination of 8-methoxyquinoline.
References
Technical Support Center: 5,7-Dibromo-8-methoxyquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bromination of 8-methoxyquinoline to synthesize 5,7-Dibromo-8-methoxyquinoline. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound with direct bromination of 8-methoxyquinoline. | The methoxy group at the 8-position is activating, but direct bromination of 8-methoxyquinoline preferentially forms 5-bromo-8-methoxyquinoline.[1] Even with excess bromine, the reaction often results in a mixture of the mono-brominated product and the desired di-brominated product, making isolation of the pure di-bromo compound difficult and low-yielding.[1][2] | It is highly recommended to switch to a two-step synthesis pathway for a significantly higher yield. This involves the bromination of 8-hydroxyquinoline to form 5,7-dibromo-8-hydroxyquinoline, followed by methylation.[1][2] |
| Formation of multiple unidentified byproducts. | Using certain brominating agents like N-Bromosuccinimide (NBS) in strong acids (e.g., sulfuric acid) can lead to complex mixtures of unwanted brominated products.[1] | For the initial bromination step, using molecular bromine (Br₂) in a suitable solvent like chloroform or acetic acid provides a cleaner reaction with a higher yield of the desired 5,7-dibromo-8-hydroxyquinoline intermediate.[1][3] |
| Difficulty in purifying the final product. | Isomeric impurities, such as monobrominated quinolines, can have similar polarities, making separation by standard column chromatography challenging.[4] Residual inorganic salts or acids from the reaction can also contaminate the product. | Optimize your purification protocol. For column chromatography, a good starting point for the eluent system is a mixture of hexane and ethyl acetate; perform thin-layer chromatography (TLC) first to determine the optimal ratio.[2][4] Ensure the crude material is properly worked up to remove any acidic or water-soluble impurities before chromatography. Crystallization can also be an effective purification method.[1][2] |
| Incomplete methylation of 5,7-dibromo-8-hydroxyquinoline. | The reaction conditions for the methylation step may not be optimal. This could be due to an insufficient amount of the methylating agent, a weak base, or inadequate reaction time and temperature. | Use a reliable methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide.[1][2][5][6] Ensure the reaction is allowed to proceed for a sufficient amount of time, and gentle heating may be required to drive the reaction to completion.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 8-methoxyquinoline not recommended for synthesizing this compound?
A1: Direct bromination of 8-methoxyquinoline is regioselective towards the C-5 position, yielding 5-bromo-8-methoxyquinoline as the major product.[1] Attempts to force the dibromination by using excess bromine have been shown to result in a roughly 50:50 mixture of 5-bromo-8-methoxyquinoline and this compound, which is difficult to separate and leads to a poor yield of the desired product.[1][2]
Q2: What is the most effective method to synthesize this compound with a high yield?
A2: A two-step synthesis is the most effective and highest-yielding method.[1][2] The first step is the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline, which can achieve yields of up to 90%.[2] The second step is the methylation of the hydroxyl group using dimethyl sulfate, which has been reported to have a yield of 95%.[1][2]
Q3: What are the key reaction parameters to control during the bromination of 8-hydroxyquinoline?
A3: To achieve a high yield of 5,7-dibromo-8-hydroxyquinoline, it is crucial to control the stoichiometry of bromine. Using approximately 2.1 equivalents of molecular bromine (Br₂) relative to 8-hydroxyquinoline is recommended for complete conversion to the dibrominated product.[7] The choice of solvent is also important, with chloroform and acetic acid being commonly used.[1][7] The reaction is typically carried out at room temperature.[1][2]
Q4: Are there any safety precautions I should take when working with the reagents in this synthesis?
A4: Yes, several reagents in this synthesis are hazardous. Molecular bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Dimethyl sulfate is also toxic and a suspected carcinogen; it should be handled with extreme care in a fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before starting your experiment.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the bromination and methylation steps. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Choose an appropriate solvent system that provides good separation of the spots.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is adapted from literature procedures that report high yields.[1][2]
-
Dissolve Starting Material: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.
-
Prepare Bromine Solution: In a separate container, prepare a solution of molecular bromine (2.1 equivalents) in chloroform.
-
Addition of Bromine: Slowly add the bromine solution to the 8-hydroxyquinoline solution dropwise at room temperature over a period of 5-10 minutes with constant stirring.
-
Reaction: Stir the mixture at room temperature for 1 hour. The formation of a yellow solid indicates the product is precipitating.
-
Work-up:
-
Dissolve the resulting solid in a larger volume of chloroform.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) three times to neutralize any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Crystallize the crude product from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline as yellow needles. A yield of approximately 90% can be expected.[2]
Protocol 2: Synthesis of this compound
This protocol is based on high-yield methylation procedures found in the literature.[1][2][5][6]
-
Prepare Base Solution: In a reaction vessel, dissolve 5,7-dibromo-8-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (NaOH) (1 equivalent).
-
Cool the Mixture: Cool the mixture in an ice bath to 263 K (-10 °C).
-
Addition of Methylating Agent: While stirring, add dimethyl sulfate (1 equivalent) dropwise to the cooled mixture over 1 hour.
-
Reaction: After the addition is complete, heat the mixture to 343–353 K (70-80 °C) for 1 hour. The reaction progress can be monitored by a color change in the mixture.
-
Work-up:
-
After the reaction is complete (approximately 2 hours), dissolve the resulting solid in chloroform.
-
Wash the organic layer successively with a 10% aqueous solution of sodium carbonate (Na₂CO₃) and a 10% aqueous solution of NaOH.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Remove the solvent by evaporation.
-
The crude material can be purified by passing it through a short column of alumina, eluting with a mixture of ethyl acetate and hexane. A yield of approximately 95% is reported for this step.[2]
-
Data Summary
| Reaction Step | Starting Material | Product | Key Reagents | Solvent | Yield | Reference |
| Bromination | 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline | Br₂ | Chloroform | 90% | [2] |
| Methylation | 5,7-Dibromo-8-hydroxyquinoline | This compound | (CH₃)₂SO₄, NaOH | Water/Chloroform | 95% | [1][2] |
Visualizations
Caption: Recommended two-step synthesis pathway for this compound.
Caption: Troubleshooting logic for direct bromination of 8-methoxyquinoline.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,7-Dibromo-8-methoxyquinoline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5,7-Dibromo-8-methoxyquinoline. It includes frequently asked questions (FAQs) addressing common experimental issues, detailed experimental protocols, and a summary of quantitative data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors depending on the synthetic route chosen.
-
For the two-step synthesis starting from 5,7-dibromoquinolin-8-ol:
-
Incomplete deprotonation of the hydroxyl group: Ensure that a stoichiometric amount of a suitable base (e.g., NaOH) is used to fully deprotonate the starting material before the addition of the methylating agent.
-
Inefficient methylation: The choice of methylating agent and reaction conditions are crucial. Dimethyl sulfate is reported to give high yields (95%).[1] Ensure the reaction is stirred efficiently and heated as per the protocol to drive the reaction to completion.[1][2]
-
Suboptimal reaction temperature: Both the addition of the methylating agent and the subsequent heating step should be carefully temperature-controlled. Adding the methylating agent at a lower temperature (-10°C to 0°C) can prevent side reactions, followed by heating to 70-80°C to ensure the reaction completes.[1]
-
-
For the direct bromination of 8-methoxyquinoline:
-
Formation of byproducts: Direct bromination can lead to a mixture of mono- and di-brominated products, which lowers the yield of the desired 5,7-dibromo isomer.[1][3] Using an excess of the brominating agent (e.g., molecular bromine) can favor the formation of the dibrominated product.[1]
-
Harsh reaction conditions: Strong acids and high temperatures can lead to the degradation of the starting material or the product. Consider using milder brominating agents like N-Bromosuccinimide (NBS).
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate suggests a mixture of products and/or unreacted starting materials.
-
Common Impurities:
-
Isomeric Byproducts: In direct bromination, common impurities include 5-bromo-8-methoxyquinoline and other positional isomers.[1][3]
-
Unreacted Starting Material: Depending on the reaction's completeness, you may have unreacted 8-methoxyquinoline or 5,7-dibromoquinolin-8-ol.
-
Over-brominated products: Although less common, tribromo-quinolines could be formed under forcing conditions.
-
-
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from isomeric impurities and unreacted starting materials. A common eluent system is a mixture of ethyl acetate and hexane.[2][4]
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent (e.g., benzene) can be an effective purification method.[1]
-
Q3: The direct bromination of 8-methoxyquinoline is not selective and gives a mixture of products. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the direct bromination of quinolines can be challenging.
-
Choice of Brominating Agent and Solvent: The reaction conditions play a significant role. For instance, using N-Bromosuccinimide (NBS) in concentrated sulfuric acid can favor bromination on the carbocyclic ring.
-
Protecting Groups: In some cases, protecting certain positions on the quinoline ring can direct the bromination to the desired sites. However, this adds extra steps to the synthesis.
-
Alternative Synthetic Route: The most reliable method to obtain pure this compound is the two-step synthesis involving the methylation of 5,7-dibromoquinolin-8-ol.[1] This route avoids the issue of regioselectivity in the bromination step.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound and its precursor.
| Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Bromination | 8-hydroxyquinoline | Bromine (2.05 eq) | Chloroform | Room Temperature | 1 hour | 90% | [1] |
| Methylation | 5,7-dibromoquinolin-8-ol | Dimethyl sulfate (1 eq), NaOH (1 eq) | Water | -10°C to 80°C | 2 hours | 95% | [1] |
| Direct Bromination (Mixture formation) | 8-methoxyquinoline | Bromine (excess) | - | - | - | 50:50 | [1] |
Experimental Protocols
Synthesis of this compound via Methylation
This two-step protocol provides a high-yield synthesis of the target compound.
Step 1: Synthesis of 5,7-dibromoquinolin-8-ol
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask.
-
Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.
-
Continue stirring the mixture for 1 hour at room temperature. A yellow solid will precipitate.
-
Dissolve the resulting solid in chloroform (15 mL).
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 15 mL) and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as yellow needles (Yield: 90%).[1]
Step 2: Synthesis of this compound
-
To a solution of sodium hydroxide (132 mg, 3.3 mmol) in distilled water (100 mL), add 5,7-dibromoquinolin-8-ol (1.0 g, 3.3 mmol).
-
Cool the mixture to -10°C in an ice-salt bath.
-
Add dimethyl sulfate (416 mg, 3.3 mmol) dropwise to the stirred mixture over 1 hour.
-
After the addition is complete, heat the mixture to 70-80°C for 1 hour.[1] The completion of the reaction is indicated by a color change.
-
Cool the reaction mixture and dissolve the resulting solid in chloroform (50 mL).
-
Wash the organic layer successively with 10% aqueous sodium carbonate (2 x 15 mL) and 10% aqueous sodium hydroxide (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by passing it through a short alumina column eluted with a mixture of ethyl acetate and hexane (1:6) to afford this compound as colorless needles (Yield: 95%).[2][4]
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability issues of 5,7-Dibromo-8-methoxyquinoline under experimental conditions
This technical support center provides guidance on the potential stability issues of 5,7-Dibromo-8-methoxyquinoline. While specific stability data for this compound is limited in publicly available literature, this resource offers troubleshooting advice and experimental protocols based on the chemistry of related quinoline derivatives and general principles of drug stability testing.
Troubleshooting Guides
This section addresses common problems researchers may encounter during the handling and use of this compound in experimental settings.
Issue 1: Unexpected Reaction Results or Low Yield
If you are experiencing lower than expected yields or the formation of unknown byproducts in reactions involving this compound, consider the following:
-
Possible Cause: Degradation of the starting material. The stability of this compound may be compromised under your specific reaction conditions (e.g., strong acids/bases, high temperatures).
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Optimize Reaction Conditions: Attempt the reaction at a lower temperature or consider using milder reagents.
-
Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Sample Discoloration or Degradation During Storage
Changes in the physical appearance of your sample, such as a change from a white or off-white powder to a yellowish or brownish solid, may indicate degradation.
-
Possible Cause: Exposure to light, heat, or moisture. The related compound, 5,7-dibromo-8-hydroxyquinoline, is known to be light-sensitive, and the methoxy derivative may have similar properties.[1]
-
Troubleshooting Steps:
-
Proper Storage: Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.[2][3] For long-term storage, consider refrigeration at -20°C.[4]
-
Inert Gas Overlay: For highly sensitive applications, consider storing the solid under an inert gas.
-
Purity Check: If degradation is suspected, re-analyze the material to confirm its purity before use.
-
Issue 3: Inconsistent Analytical Data (HPLC, NMR)
Variability in analytical results for the same batch of the compound can be frustrating.
-
Possible Cause: On-going degradation in solution or improper sample preparation. The compound may be unstable in the solvent used for analysis, or it may be degrading during the analytical run.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Prepare solutions for analysis immediately before use.
-
Solvent Selection: Investigate the stability of the compound in different analytical solvents. Buffered solutions may be necessary to control pH.
-
Control HPLC Conditions: Ensure that the mobile phase pH and temperature are controlled during HPLC analysis.
-
Issue 4: Solubility Issues
Difficulty in dissolving this compound can affect reaction efficiency and analytical reproducibility.
-
Possible Cause: Use of an inappropriate solvent. Based on its structure, the compound is expected to be poorly soluble in water and more soluble in organic solvents.[5]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of organic solvents. The related 5,7-dibromo-8-hydroxyquinoline is soluble in DMSO and methanol.[1][5]
-
Sonication: Use of an ultrasonic bath may aid in dissolution.[1]
-
Gentle Warming: Gentle warming may improve solubility, but be cautious of potential thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2] For long-term storage, a temperature of -20°C is advisable.[4]
Q2: Is this compound sensitive to light?
Q3: What are the best practices for handling this compound?
A3: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Avoid the formation of dust and aerosols.[2]
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, plausible degradation pathways include:
-
Hydrolysis: The methoxy group could be hydrolyzed to a hydroxyl group, especially under acidic conditions, forming 5,7-dibromo-8-hydroxyquinoline.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to ring-opened products.
-
Photodegradation: Exposure to light, particularly UV radiation, could lead to dehalogenation or other complex transformations.
Q5: How can I perform a preliminary assessment of the stability of my this compound sample?
A5: A simple way to assess stability is to prepare a solution of the compound in a common solvent (e.g., methanol or acetonitrile) and monitor its purity over time by HPLC. Analyze the solution immediately after preparation and then at set time points (e.g., 24, 48, 72 hours) while storing it under different conditions (e.g., room temperature, refrigerated, protected from light). The appearance of new peaks or a decrease in the main peak area would indicate instability.
Quantitative Data Summary
The following table summarizes available physicochemical data for this compound and the related 5,7-Dibromo-8-hydroxyquinoline for comparison.
| Property | This compound | 5,7-Dibromo-8-hydroxyquinoline | Reference |
| Molecular Formula | C₁₀H₇Br₂NO | C₉H₅Br₂NO | [4] |
| Molecular Weight | 316.98 g/mol | 302.95 g/mol | [4] |
| Appearance | Not specified | Bright yellow crystalline solid | [5] |
| Melting Point | Not specified | 198-200 °C | [1] |
| Solubility | Not specified | Slightly soluble in DMSO and Methanol; Insoluble in water. | [1][5] |
| Storage Temperature | -20°C | Room Temperature, keep in dark place | [1][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve a portion in the chosen solvent for analysis.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Then, dissolve a portion in the chosen solvent for analysis.
-
Control Samples: Prepare control samples by diluting the stock solution with the appropriate solvent and storing them under normal conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
Visual Diagrams
References
resolving poor solubility of 5,7-Dibromo-8-methoxyquinoline in assays
Technical Support Center: 5,7-Dibromo-8-methoxyquinoline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's poor solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a halogenated quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Derivatives of the closely related compound, 5,7-dibromo-8-hydroxyquinoline, have been studied for their ability to induce apoptosis in cancer cells and inhibit enzymes like human topoisomerase I.[2] Research on the methoxy- derivative likely explores similar potential therapeutic applications.
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility is due to its molecular structure. The dibrominated quinoline ring system is large, rigid, and predominantly hydrophobic (lipophilic), which limits favorable interactions with polar water molecules.[3] Strong intermolecular forces in its solid crystal lattice can also hinder the solvation process by water.
Q3: What solvents can be used to dissolve this compound?
A3: While specific quantitative solubility data for this compound is not extensively published, it is expected to be soluble in various organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions.[4][5] Based on synthesis literature and data from structurally similar compounds, it is also likely soluble in chlorinated solvents like chloroform (CHCl₃), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2][6][7]
Q4: What is the maximum acceptable concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity and other off-target effects. A final concentration of less than 0.5% is ideal, and it should almost always be below 1%. It is crucial to include a vehicle control (containing the same final DMSO concentration as the test wells) in your experiments to account for any solvent effects.
Troubleshooting Guide: Solubility Issues in Assays
This guide addresses common problems encountered when preparing this compound for biological and chemical assays.
Problem 1: The compound won't dissolve when preparing a stock solution.
-
Possible Cause: The chosen solvent is inappropriate, or the concentration is too high.
-
Solutions:
-
Select an Appropriate Solvent: Use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Use Physical Methods: Gentle heating (to 30-40°C) or sonication can help facilitate dissolution. Always check the compound's stability at elevated temperatures first.
-
Try Alternative Solvents: If DMSO is not suitable for your application, consider DMF or NMP. However, be aware that these solvents can be more aggressive towards plastics and may have higher cellular toxicity.
-
Problem 2: The compound precipitates when the stock solution is diluted into aqueous assay buffer or cell culture medium.
-
Possible Cause: The compound has very low solubility in the final aqueous medium, and the dilution method is causing it to crash out of solution. This is a very common issue for hydrophobic compounds.
-
Solutions:
-
Optimize Dilution Protocol: Do not dilute the DMSO stock directly into a large volume of buffer. Instead, add the small volume of DMSO stock directly to the final assay medium with vigorous vortexing or mixing. This allows proteins and other components in the medium to help stabilize the compound.
-
Use a Serial Dilution Method: Create an intermediate dilution of your stock in a mix of organic solvent and aqueous buffer before the final dilution. (See Protocol 2 below for a detailed example).
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower concentration range.
-
Consider Formulation Strategies: For persistent issues, advanced formulation techniques may be necessary. These include the use of co-solvents, cyclodextrins (like HP-β-CD), or surfactants, though these must be carefully validated for compatibility with your specific assay.
-
Problem 3: Assay results are inconsistent or not reproducible.
-
Possible Cause: The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.
-
Solutions:
-
Visually Inspect Plates: Before and after the assay, inspect your microplates (ideally under a microscope) for any signs of compound precipitation.
-
Re-evaluate Stock Solution: Ensure your DMSO stock solution is fully dissolved and has been stored correctly (typically at -20°C, protected from light).[8] Before use, thaw the stock and vortex well.
-
Kinetic Solubility Check: Perform a simple kinetic solubility test to determine the approximate concentration at which the compound starts to precipitate in your specific assay medium.
-
Quantitative Solubility Data
| Solvent | Mole Fraction (10³ x₁) | Solubility (mg/mL) |
| N-methyl-2-pyrrolidone (NMP) | 12.30 | 44.11 |
| N,N-dimethylformamide (DMF) | 5.86 | 24.32 |
| 1,4-Dioxane | 2.50 | 10.15 |
| Ethyl Acetate | 1.94 | 7.82 |
| Acetone | 1.15 | 6.00 |
| Ethanol | 0.15 | 0.95 |
| Methanol | 0.10 | 0.70 |
Data is for 5,7-Dibromo-8-hydroxyquinoline, sourced from J. Chem. Eng. Data 2020, 65, 4, 1948–1956.[6][9] The solubility in mg/mL was calculated from mole fraction data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in downstream assays.
Materials:
-
This compound (MW: 316.98 g/mol )[8]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM solution, weigh out 3.17 mg.
-
Add the compound to a sterile, appropriate vial.
-
Add the calculated volume of DMSO. For 3.17 mg, add 1.0 mL of DMSO.
-
Vortex the solution vigorously for 2-3 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.
Procedure:
-
Thaw a single aliquot of the 10 mM DMSO stock solution and vortex thoroughly.
-
Create an Intermediate Dilution Plate: Prepare an intermediate dilution of the stock solution. For example, to achieve a top concentration of 100 µM in the final assay with 1% DMSO, dilute the 10 mM stock 1:100 into the cell culture medium.
-
Example: Add 2 µL of 10 mM stock to 198 µL of cell culture medium. Mix thoroughly by pipetting up and down.
-
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all tested concentrations.
-
Add to Cells: Add the final serially diluted compound solutions to the wells of your cell culture plate. The final DMSO concentration will be well below the toxic threshold.
Visualizations
Workflow for Troubleshooting Solubility
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Workflow for Assay Plate Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of Brominated Quinolines
Welcome to the technical support center for the regioselective synthesis of brominated quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline bromination. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective bromination of quinoline derivatives?
A1: The primary challenges in the regioselective bromination of quinoline derivatives include poor regioselectivity leading to mixtures of isomers, over-halogenation (di- or poly-bromination), and the often necessary use of harsh reaction conditions.[1][2] Direct halogenation can be difficult to control, and the presence of activating groups on the quinoline ring can exacerbate the issue of multiple brominations.[1][2] Conversely, deactivating groups may necessitate severe conditions that can lead to the degradation of the starting material or the desired product.[2]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic bromination?
A2: In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring.[2] Consequently, electrophilic bromination typically occurs at the C-5 and C-8 positions.[2] The substitution pattern is also heavily influenced by the nature and position of existing substituents on the ring.
Q3: How can I achieve bromination on the pyridine ring (e.g., at the C-3 position)?
A3: Direct electrophilic bromination on the electron-deficient pyridine ring is challenging. However, it can be achieved under specific conditions. One approach is the direct bromination of quinoline hydrobromide.[3] Other strategies involve the construction of the quinoline ring with a pre-installed bromine atom or through methods like formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes or electrophilic cyclization of N-(2-alkynyl)aniline precursors.[3]
Q4: What are some common brominating agents used for quinolines?
A4: Several reagents are employed for the bromination of quinolines. N-Bromosuccinimide (NBS) is a widely used mild brominating agent.[1] Molecular bromine (Br₂) is a classic reagent, and its selectivity can be controlled by adjusting the solvent and temperature.[1] For remote C-H halogenation, trihaloisocyanuric acids have been used effectively.[4]
Q5: How do substituents on the quinoline ring affect the regioselectivity of bromination?
A5: Substituents play a crucial role in directing the position of bromination. Electron-donating groups (EDGs) on the benzene portion of the quinoline ring activate it towards electrophilic substitution, often directing bromination to the C-5 and C-7 positions, especially in 8-substituted quinolines.[5][6] For instance, an 8-methoxy group directs bromination to the C-5 position.[5] Electron-withdrawing groups (EWGs) deactivate the ring, making bromination more difficult and potentially requiring harsher conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions are not optimal for selective bromination. | - Adjust the solvent and temperature: For example, using NBS in concentrated sulfuric acid can favor bromination on the carbocyclic ring.[1] - Change the brominating agent: NBS is often milder and can offer different selectivity compared to molecular bromine.[1] - Use a directing group: A directing group can be employed to block certain positions and guide the bromination to the desired site. |
| Over-bromination (Formation of Di- or Poly-brominated Products) | The quinoline substrate is highly activated, or the reaction conditions are too harsh. | - Use a milder brominating agent: Switch from Br₂ to NBS.[1] - Control the stoichiometry: Use 1.0 to 1.1 equivalents of the brominating agent.[2] - Lower the reaction temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve control. |
| Low or No Yield | Inappropriate reaction conditions or low substrate reactivity. | - Optimize reaction temperature: Many quinoline brominations require heating, but excessive temperatures can cause decomposition.[7] Monitor the reaction by TLC to find the optimal temperature. - Check the catalyst: If using a catalytic method, ensure the catalyst is active and used in the correct amount.[7] - Consider substrate reactivity: If your quinoline has strong deactivating groups, more forcing conditions or a different synthetic route might be necessary. |
| Difficulty in Purifying Brominated Isomers | Similar polarities of the isomeric products. | - Optimize chromatography: Use a long column with a shallow solvent gradient for flash column chromatography. - Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize one isomer. - Derivative formation: In some cases, converting the mixture to a derivative can facilitate separation, followed by regeneration of the desired bromoquinoline. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 8-Methoxyquinoline to 5-Bromo-8-methoxyquinoline [5]
-
Preparation: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask.
-
Reagent Addition: In the dark and at ambient temperature, add a solution of molecular bromine (2.7 mmol, 1.1 eq) in chloroform dropwise over 10 minutes.
-
Reaction: Stir the mixture for 2 days, monitoring the reaction progress by TLC.
-
Work-up: Wash the organic layer with a 5% NaHCO₃ solution (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on alumina, eluting with ethyl acetate/hexane (1:3) to yield 5-bromo-8-methoxyquinoline (92% yield).[5]
Protocol 2: Synthesis of 3-Bromoquinoline via Direct Bromination [3]
-
Preparation: Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
-
Dissolution: Dissolve the quinoline hydrobromide in a suitable solvent, such as a mixture of water and an alcohol.
-
Bromination: Add molecular bromine (Br₂) to the solution and stir the reaction mixture.
-
Isolation: The 3-bromoquinoline hydrobromide product may precipitate upon completion of the reaction and can be collected by filtration.
Visualizing Reaction Pathways and Workflows
Diagram 1: Factors Influencing Regioselectivity in Quinoline Bromination
Caption: Key factors influencing the outcome of regioselective quinoline bromination.
Diagram 2: General Experimental Workflow for Quinoline Bromination
Caption: A step-by-step workflow for a typical quinoline bromination experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
side-product formation in the synthesis of 5,7-Dibromo-8-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,7-Dibromo-8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
There are two primary synthetic approaches. The most common and generally higher-yielding method is the methylation of 5,7-dibromo-8-hydroxyquinoline. Direct bromination of 8-methoxyquinoline is an alternative but is often more challenging to control and can lead to a mixture of products.[1]
Q2: What are the typical impurities observed in the synthesis of this compound?
Common impurities largely depend on the synthetic route.
-
From methylation of 5,7-dibromo-8-hydroxyquinoline: Unreacted starting material (5,7-dibromo-8-hydroxyquinoline) is the most common impurity.
-
From direct bromination of 8-methoxyquinoline: This route can produce a variety of side-products, including monobrominated species such as 5-bromo-8-methoxyquinoline, and other isomeric dibromoquinolines.[1][2] Over-bromination leading to tribromo-derivatives is also a possibility if reaction conditions are not carefully controlled.
Q3: How can I purify the crude this compound?
Purification is most commonly achieved through column chromatography on silica gel. The choice of eluent is critical for separating the desired product from closely related impurities. A typical starting eluent system is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[2] Recrystallization can also be an effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Route 1 (Methylation): Incomplete reaction. Degradation of starting material or product. Route 2 (Bromination): Sub-optimal reaction conditions (temperature, reaction time). Formation of multiple side-products. | Route 1: Ensure the use of a suitable methylating agent and base. Monitor the reaction by TLC to confirm the consumption of starting material. Work-up conditions should be non-destructive. Route 2: Carefully control the stoichiometry of the brominating agent. Optimize the reaction temperature and time. Consider a different solvent to improve selectivity. |
| Presence of significant amounts of 5-bromo-8-methoxyquinoline | Route 2 (Bromination): Insufficient brominating agent or reaction time. The first bromination at the 5-position is faster than the second at the 7-position. | Increase the equivalents of the brominating agent and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to ensure complete conversion to the dibrominated product. |
| Formation of a complex mixture of products | Route 2 (Bromination): Harsh reaction conditions (e.g., high temperature, strong acid catalyst) can lead to poor regioselectivity and side reactions. | Use milder reaction conditions. For example, perform the bromination at a lower temperature. The choice of brominating agent (e.g., Br2, NBS) and solvent can significantly impact the product distribution. |
| Difficulty in separating the product from impurities by column chromatography | The polarity of the desired product and key impurities (e.g., isomeric byproducts) are very similar.[2] | Optimize the eluent system for column chromatography. A shallow gradient of the polar solvent can improve separation. If co-elution is a persistent issue, consider alternative purification techniques like preparative HPLC or recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of 5,7-Dibromo-8-hydroxyquinoline
This protocol is based on the methylation of 5,7-dibromo-8-hydroxyquinoline, which is a common and reliable method.[1]
Materials:
-
5,7-dibromo-8-hydroxyquinoline
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5,7-dibromo-8-hydroxyquinoline (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of this compound via Direct Bromination of 8-Methoxyquinoline (Use with Caution)
Direct bromination of 8-methoxyquinoline can be low yielding and result in a mixture of products.[1] Careful control of the reaction conditions is crucial.
Materials:
-
8-methoxyquinoline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Chloroform
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the cooled solution of 8-methoxyquinoline with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the desired level of conversion.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential side-product formation in direct bromination.
Caption: A logical workflow for troubleshooting the synthesis.
References
interpreting complex NMR spectra of 5,7-Dibromo-8-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5,7-Dibromo-8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum is expected to show signals for five distinct proton environments. The pyridine ring protons (H-2, H-3, H-4) will form a complex coupled system. The benzene ring has only one proton (H-6), which will appear as a singlet. The methoxy group protons (-OCH₃) will also be a distinct singlet. The number of signals corresponds to the number of chemically non-equivalent hydrogen environments in the molecule.[1]
Q2: Why is the signal for H-6 expected to be a singlet?
A2: The proton at the C-6 position is expected to be a singlet because it has no adjacent protons to couple with. The neighboring positions (C-5 and C-7) are both substituted with bromine atoms, thus there are no vicinal (³J) or meta (⁴J) proton-proton couplings involving H-6.
Q3: How do the bromine and methoxy substituents influence the chemical shifts?
A3: The two bromine atoms are electron-withdrawing and will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The methoxy group (-OCH₃) is electron-donating, which will shield adjacent nuclei, causing their signals to shift to a lower chemical shift (upfield). Specifically, the methoxy group at C-8 will influence the chemical shift of the nearby H-6.
Q4: What are the typical coupling constant values (J-values) for the quinoline ring system?
A4: For the quinoline ring system, typical proton-proton coupling constants are:
-
Ortho coupling (³J): 6-10 Hz between adjacent protons on the same ring.[2]
-
Meta coupling (⁴J): 1-3 Hz between protons separated by two bonds.[2]
-
Pyridine ring couplings: The coupling between H-2 and H-3 is typically around 4-5 Hz, while the coupling between H-3 and H-4 is around 8-9 Hz. A small long-range coupling may also be observed between H-2 and H-4.
Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on known substituent effects on the quinoline scaffold. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7 |
| H-3 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.5, J(H3-H2) ≈ 4.5 |
| H-4 | 8.3 - 8.5 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.7 |
| H-6 | 7.7 - 7.9 | Singlet (s) | N/A |
| -OCH₃ | 4.0 - 4.2 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 135 - 137 |
| C-4a | 140 - 142 |
| C-5 | 115 - 117 |
| C-6 | 132 - 134 |
| C-7 | 118 - 120 |
| C-8 | 154 - 156 |
| C-8a | 142 - 144 |
| -OCH₃ | 56 - 58 |
Visualized Workflows and Structures
Diagrams created using DOT language provide clear visual aids for experimental and logical workflows.
Caption: Molecular structure of this compound.
Caption: Logical workflow for assigning the ¹H NMR spectrum.
Troubleshooting Guide
Problem: My spectrum has very broad peaks.
-
Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous.
-
Solution: Re-shim the magnet before acquiring the spectrum. This is a standard procedure on all modern NMR spectrometers.
-
-
Possible Cause 2: Sample Concentration. The sample may be too concentrated, leading to viscosity-related broadening.[3]
-
Solution: Dilute the sample to an optimal concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).
-
-
Possible Cause 3: Paramagnetic Impurities. The presence of paramagnetic metal ions can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite can help remove impurities.
-
Problem: I see unexpected peaks in my spectrum.
-
Possible Cause 1: Solvent Impurities. The deuterated solvent contains residual non-deuterated solvent or water.[3]
-
Solution: Check a table of common NMR solvent impurities. For example, residual CHCl₃ in CDCl₃ appears at 7.26 ppm, and water can appear over a wide range (1.5-2.5 ppm in CDCl₃). Using a fresh ampoule of high-purity solvent can resolve this.[4]
-
-
Possible Cause 2: Contamination from Sample Preparation. Residual solvents from purification (e.g., ethyl acetate, acetone) may be present.[3]
-
Solution: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. Acetone is a common contaminant from cleaning NMR tubes and can take hours to fully evaporate.[3]
-
-
Possible Cause 3: Sample Degradation. The compound may be unstable under the experimental conditions.
-
Solution: Acquire the spectrum immediately after preparation. Store the sample appropriately if it needs to be re-analyzed.
-
Problem: My product peaks overlap, and I can't interpret the coupling.
-
Possible Cause 1: Insufficient Magnetic Field Strength. Lower field instruments may not provide enough resolution.
-
Solution: If available, run the sample on a higher field spectrometer (e.g., 500 MHz or greater). Higher fields increase the chemical shift dispersion.
-
-
Possible Cause 2: Solvent Effects. The choice of solvent can influence the chemical shifts of protons.[3]
-
Solution: Try a different deuterated solvent. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d, which may resolve the overlapping signals.[3]
-
Caption: Troubleshooting workflow for common NMR spectral issues.
Experimental Protocols
Protocol: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent is of high isotopic purity ( >99.8%).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[3]
-
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the sample into the NMR spectrometer, allow it to equilibrate to the probe temperature, and proceed with instrument tuning (locking and shimming) before data acquisition.
References
avoiding degradation of 5,7-Dibromo-8-methoxyquinoline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5,7-Dibromo-8-methoxyquinoline to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Photodegradation | Store the compound in an amber or opaque vial to protect it from light. If discoloration is observed, verify the purity of the compound using a suitable analytical method (e.g., HPLC) before use. |
| Oxidation | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air. | |
| Appearance of New Peaks in HPLC Analysis | Chemical Degradation | This indicates the formation of degradation products. Review storage conditions, particularly temperature and exposure to light and air. Consider performing a forced degradation study to identify the new peaks. |
| Inconsistent Experimental Results | Compound Degradation | If you observe variability in your experimental outcomes, the stability of your this compound stock may be compromised. Prepare fresh solutions for each experiment and re-evaluate your storage protocol. |
| Precipitation in Solution | Formation of Insoluble Degradation Products | The formation of insoluble materials can be a sign of significant degradation. The solution should be discarded, and fresh stock should be prepared. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C.[1] For short-term storage, room temperature in a cool, dark (<15°C), and dry place is acceptable.[2] The compound should always be protected from light and moisture.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at low temperatures (2-8°C or -20°C for long-term storage) in tightly sealed vials, protected from light. For sensitive applications, it is advisable to prepare fresh solutions before use.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure and data from similar compounds, the likely degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. The bromine substituents can be susceptible to light-induced reactions.
-
Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation, which may be catalyzed by light, heat, and the presence of metal ions.[4]
-
Hydrolysis: Although generally stable, under extreme pH and temperature conditions, the methoxy group could potentially be hydrolyzed.
Q4: What analytical methods can be used to assess the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and detecting degradation products of quinoline derivatives. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°C[1] Short-term: <15°C[2] | Minimizes the rate of chemical degradation. |
| Light | Protect from light (use amber or opaque containers)[3] | Prevents photodegradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation.[4] |
| Moisture | Store in a dry environment (e.g., desiccator)[3] | Prevents potential hydrolysis and other moisture-related degradation. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents contamination and exposure to air and moisture. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity controlled chambers
-
Photostability chamber
Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare multiple aliquots of the stock solution in HPLC vials.
-
Stress Conditions: Expose the sample aliquots to various stress conditions:
-
Temperature: Store samples at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Humidity: Store samples at different relative humidity levels (e.g., 25% RH, 60% RH, 90% RH) at a constant temperature.
-
Light: Expose samples to controlled UV and visible light in a photostability chamber. Wrap control samples in aluminum foil.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., ~254 nm or other suitable wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Identify and quantify any degradation products by observing new peaks in the chromatogram.
-
Plot the percentage of the parent compound remaining against time for each storage condition.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for the stability assessment of this compound.
References
Validation & Comparative
A Comparative Spectroscopic Guide to 5,7-Dibromo-8-methoxyquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data for 5,7-Dibromo-8-methoxyquinoline and its structurally related analogs: 8-methoxyquinoline and 5-bromo-8-methoxyquinoline. The objective is to offer a comprehensive spectroscopic resource, complete with experimental data and protocols, to aid in the identification, characterization, and further development of these quinoline derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for this compound and its selected analogs. This side-by-side comparison highlights the influence of bromine substitution on the spectral properties of the 8-methoxyquinoline scaffold.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | OCH₃ (ppm) |
| This compound | 9.00 (dd, J=3.2, 1.6 Hz)[1][2] | 7.58 (dd, J=8.4, 3.2 Hz)[1][2] | 8.52 (dd, J=8.0, 1.6 Hz)[1][2] | - | 8.02 (s)[1][2] | - | 4.19 (s)[1][2] |
| 8-Methoxyquinoline | 8.93 (dd, J=4.2, 1.7 Hz) | 7.38 (dd, J=8.3, 4.2 Hz) | 8.13 (dd, J=8.3, 1.7 Hz) | 7.42 (d, J=7.8 Hz) | 7.30 (t, J=7.9 Hz) | 7.00 (d, J=7.5 Hz) | 4.10 (s) |
| 5-Bromo-8-methoxyquinoline | 8.89 (dd, J=4.0, 1.2 Hz) | 7.49 (dd, J=8.4, 4.0 Hz) | 8.43 (dd, J=8.4, 1.6 Hz) | - | 7.66 (d, J=8.4 Hz) | 6.87 (d, J=8.4 Hz) | 4.04 (s) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | OCH₃ |
| This compound | 150.9 | 122.5 | 136.1 | 143.8 | 116.5 | 133.7 | 116.3 | 153.3 | 128.3 | 62.1[1][2] |
| 8-Methoxyquinoline | 149.3 | 121.3 | 136.0 | 139.8 | 119.8 | 126.8 | 107.8 | 154.8 | 129.7 | 56.0 |
| 5-Bromo-8-methoxyquinoline | 149.7 | 122.8 | 135.5 | 140.8 | 111.8 | 130.0 | 108.1 | 152.2 | 128.1 | 56.2 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound | 2919, 2850 (C-H stretch), 1600, 1578, 1490 (C=C/C=N stretch)[1][2] |
| 8-Methoxyquinoline | 3049 (aromatic C-H stretch), 1570 (C=C stretch), 1094-712 (C-H bend)[2] |
| 5-Bromo-8-methoxyquinoline | 2915, 2848 (C-H stretch), 1600, 1588, 1500 (C=C/C=N stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR analysis, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the tube and invert it several times to ensure the sample is fully dissolved.
2. ¹H NMR Spectrum Acquisition:
-
The instrument is typically a 400 MHz or higher field spectrometer.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is employed.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Typical parameters include a spectral width of around 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
4. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is for the analysis of solid samples using an Attenuated Total Reflectance (ATR) accessory.
1. Sample Preparation:
-
A small amount of the solid sample is placed directly onto the ATR crystal.
2. Spectrum Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
UV-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
A dilute solution of known concentration is prepared from the stock solution in a quartz cuvette.
2. Spectrum Acquisition:
-
The spectrophotometer is blanked using a cuvette containing only the solvent.
-
The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Mass Spectrometry (MS)
This protocol describes electron ionization (EI) mass spectrometry.
1. Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source.
2. Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This results in the formation of a molecular ion (M⁺) and various fragment ions.
3. Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Visualizations
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be visualized as a workflow.
Caption: Synthetic pathway for this compound.
Topoisomerase I Inhibition by Quinoline Derivatives
Quinoline derivatives have been investigated for their potential as anticancer agents through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. The following diagram illustrates the general mechanism of this inhibition.
Caption: Mechanism of Topoisomerase I inhibition by quinoline derivatives.
References
Unambiguous Structural Verification: 5,7-Dibromo-8-methoxyquinoline Validated by X-ray Crystallography
A definitive structural analysis of 5,7-Dibromo-8-methoxyquinoline has been achieved through single-crystal X-ray crystallography, providing unequivocal evidence of its molecular conformation. This guide compares the high-resolution crystallographic data with spectroscopic techniques, offering researchers a comprehensive overview of the available structural validation methods for this compound.
The precise arrangement of atoms within this compound, a key intermediate in the synthesis of various biologically active compounds, is crucial for understanding its chemical reactivity and potential applications in drug development. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment and functional groups, only X-ray crystallography can deliver a precise three-dimensional model of the molecule in the solid state.
A study published by the International Union of Crystallography (IUCr) presents the crystal structure of this compound, confirming the connectivity and spatial orientation of the atoms.[1][2][3] The compound crystallizes in the monoclinic space group P21/c.[3] Key structural features revealed by this analysis include the planarity of the quinoline ring system and the specific bond lengths and angles, which are influenced by the presence of the bromine and methoxy substituents.[1][2]
Comparative Analysis of Structural Validation Methods
While X-ray crystallography stands as the gold standard for structural determination, NMR and IR spectroscopy serve as essential and more routinely accessible complementary techniques for structural elucidation and confirmation in solution and bulk material, respectively.
| Analytical Technique | Information Provided | Phase | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Solid | Unambiguous structure determination, absolute configuration | Requires suitable single crystals, provides solid-state conformation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of ¹H and ¹³C nuclei, connectivity through spin-spin coupling | Solution | Excellent for determining connectivity and solution-state structure | Does not provide precise bond lengths or angles, interpretation can be complex |
| Infrared (IR) Spectroscopy | Presence of functional groups and vibrational modes | Solid/Liquid | Rapid and non-destructive, good for identifying key functional groups | Provides limited information on the overall molecular structure |
Experimental Data
X-ray Crystallography Data
The crystallographic data provides a high-resolution snapshot of the molecule. The key parameters are summarized below.
| Parameter | Value |
| Chemical formula | C₁₀H₇Br₂NO |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 16.158 (3) |
| b (Å) | 3.9960 (6) |
| c (Å) | 17.551 (3) |
| β (°) | 115.316 (5) |
| Volume (ų) | 1024.4 (3) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 296 |
| Selected Bond Lengths (Å) | Br1—C5 = 1.901(3), Br2—C7 = 1.889(3) |
| Selected Bond Angles (°) | C6—C5—Br1 = 120.2(2), C6—C7—Br2 = 117.6(2) |
| Data sourced from IUCrData (2017).[3] |
Spectroscopic Data
Spectroscopic data from other studies corroborate the structure of this compound.[1][2][4]
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (cm⁻¹) |
| 9.00 (dd, 1H, H-2) | 153.3 | 2919 |
| 8.52 (dd, 1H, H-4) | 150.9 | 2850 |
| 8.02 (s, 1H, H-6) | 143.8 | 1733 |
| 7.58 (dd, 1H, H-3) | 136.1 | 1600 |
| 4.19 (s, 3H, OCH₃) | 133.7 | 1578 |
| 128.3 | 1490 | |
| 122.5 | 1462 | |
| 116.5 | 1383 | |
| 116.3 | 1370 | |
| 62.1 (OCH₃) | 1353 | |
| 1086 | ||
| Spectroscopic data consistent with published literature.[1][2][4] |
Experimental Protocols
Synthesis and Crystallization of this compound
5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol) in 100 ml of distilled water.[1][2] Dimethyl sulfate (416 mg, 3.3 mmol) is then added dropwise to the mixture at -10 °C over a period of one hour with continuous stirring.[4] The reaction mixture is subsequently heated to 70-80 °C for one hour.[4] After the reaction is complete, the resulting solid is dissolved in chloroform (50 ml).[1][2] The organic layer is washed sequentially with 10% Na₂CO₃ and 10% NaOH solutions, and then dried over Na₂SO₄.[1][2] The solvent is removed under reduced pressure. The crude product is purified by passing it through a short alumina column, eluting with a 1:6 mixture of ethyl acetate and hexane, to yield colorless needles of this compound.[1][2]
X-ray Crystallography
A suitable single crystal of this compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (296 K) using Mo Kα radiation.[3] The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
NMR and IR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, culminating in the definitive X-ray crystal structure.
References
A Comparative Analysis of the Biological Activities of 5,7-Dibromo-8-methoxyquinoline and 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 8-hydroxyquinoline and its derivatives have been extensively studied for their antimicrobial, anticancer, and neuroprotective properties. This guide provides a comparative analysis of the biological activity of 5,7-Dibromo-8-methoxyquinoline against various 8-hydroxyquinoline derivatives, supported by available experimental data. While direct biological data for this compound is limited in publicly available literature, this guide draws comparisons from its close structural analog, 3,5,6,7-tetrabromo-8-methoxyquinoline, and its hydroxyl counterpart, 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline), to provide valuable insights for researchers in drug discovery and development.
Anticancer Activity
The anticancer potential of both 8-methoxyquinoline and 8-hydroxyquinoline derivatives has been a significant area of investigation. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of a tetrabrominated 8-methoxyquinoline analog and various 8-hydroxyquinoline derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 | Rat Glioma | 11.4 |
| HeLa | Human Cervical Cancer | 9.8 | |
| HT29 | Human Colorectal Adenocarcinoma | 15.2 | |
| 5,7-Dibromo-8-hydroxyquinoline | A549 | Human Lung Carcinoma | 5.8 (µg/mL) |
| (Broxyquinoline) | HT29 | Human Colorectal Adenocarcinoma | 5.4 (µg/mL) |
| HeLa | Human Cervical Cancer | 18.7 (µg/mL) | |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | PC-3 | Human Prostate Cancer | 1.5 |
| DU145 | Human Prostate Cancer | 2.1 | |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | A549 | Human Lung Carcinoma | 3.8 |
| HCT116 | Human Colorectal Carcinoma | 2.5 |
Note: IC50 values for Broxyquinoline are reported in µg/mL. Direct conversion to µM requires the molecular weight.
Studies on 3,5,6,7-tetrabromo-8-methoxyquinoline suggest that its anticancer activity is mediated through the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair.[1] This mechanism is a common target for many anticancer drugs. 8-Hydroxyquinoline derivatives, such as clioquinol and nitroxoline, have been shown to induce apoptosis in cancer cells through various mechanisms, including the dysregulation of metal ion homeostasis and the inhibition of signaling pathways like PI3K/Akt/mTOR.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial properties. The substitution at the 5 and 7 positions with halogens, as seen in 5,7-Dibromo-8-hydroxyquinoline, often enhances this activity.
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, indicating the antimicrobial efficacy of various 8-hydroxyquinoline derivatives against a panel of pathogenic microorganisms. Data for this compound is not available, but the data for its hydroxyl analog provides a valuable reference.
| Compound | Microorganism | Type | MIC (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | Staphylococcus aureus | Gram-positive Bacteria | 1.56 |
| (Broxyquinoline) | Bacillus subtilis | Gram-positive Bacteria | 0.78 |
| Escherichia coli | Gram-negative Bacteria | 6.25 | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 | |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Staphylococcus aureus | Gram-positive Bacteria | 0.5 |
| Escherichia coli | Gram-negative Bacteria | 4 | |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | Escherichia coli | Gram-negative Bacteria | 2 |
| Candida albicans | Fungus | 4 |
The antimicrobial action of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function. The presence of a methoxy group in this compound, as opposed to a hydroxyl group, may alter its chelating properties and, consequently, its antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, detailed and standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Experimental workflow for comparing the biological activities.
Many 8-hydroxyquinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK signaling pathways are frequently implicated.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The diagram above illustrates how 8-hydroxyquinoline derivatives can inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation. By inhibiting key components like Akt, these compounds can suppress tumor growth and induce apoptosis.
Caption: Modulation of the MAPK signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. Quinoline derivatives have been shown to modulate this pathway, leading to effects on inflammation and apoptosis, which are relevant to both cancer and neurodegenerative diseases.
References
Comparative Cytotoxicity Analysis of Brominated Quinolines: A Focus on 5,7-Dibromo-8-methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 5,7-Dibromo-8-methoxyquinoline and structurally related quinoline derivatives against various cancer cell lines. The information is compiled from in vitro studies to assist researchers in oncology and medicinal chemistry in evaluating the potential of these compounds as anticancer agents.
Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | |
| BEL7404 | Human Liver Cancer | 9.6 ± 2.2 (as Sm complex) | |
| SGC7901 | Human Gastric Cancer | 7.5 ± 2.1 (as Dy complex) | |
| A549 | Human Lung Carcinoma | 7.6 ± 1.5 - 29.6 ± 4.6 (as Ln complexes) | |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 | Human Colorectal Carcinoma | 0.33 |
| Caco-2 | Human Colorectal Adenocarcinoma | 0.51 | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 |
| 2-Styryl-8-nitroquinoline (Br on styryl ring) | HeLa | Cervical Carcinoma | 2.897 |
| 7-methyl-8-nitro-quinoline | Caco-2 | Human Colorectal Adenocarcinoma | 1.87 |
Experimental Protocols
The evaluation of cytotoxicity for the quinoline derivatives listed above predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere to the plate surface overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test quinoline derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The cells are then incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Following the MTT incubation, the medium is carefully removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength typically between 540 and 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Several quinoline derivatives have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways. One such pathway that is frequently implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. The following diagram illustrates a simplified overview of how a quinoline derivative might inhibit this pathway, leading to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro screening of the cytotoxic activity of chemical compounds like quinoline derivatives.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.
A Comparative Guide to Confirming the Identity of Synthesized 5,7-Dibromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a synthesized compound's identity is a critical step in chemical research and drug development. This guide provides a comparative framework for verifying the successful synthesis of 5,7-Dibromo-8-methoxyquinoline by comparing its analytical data against established literature values.
Synthesis and Purification Overview
A common and high-yielding (95%) method for synthesizing this compound is through the methylation of 5,7-Dibromoquinolin-8-ol.[1][2] This process involves using a methylating agent like dimethyl sulfate in the presence of a base.[1] Post-synthesis, purification is typically achieved through column chromatography to isolate the target compound from unreacted starting materials and byproducts.[1]
References
A Comparative Guide to the Antiproliferative Activity of 5,7-Dibromo-8-methoxyquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of 5,7-Dibromo-8-methoxyquinoline and related quinoline derivatives. Due to limited publicly available data on the specific antiproliferative activity of this compound, this guide leverages data from structurally similar compounds, including halogenated quinolines and established chemotherapeutic agents, to provide a valuable comparative context for researchers.
Quantitative Data Summary
The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. The following tables summarize the IC50 values for various quinoline derivatives and standard chemotherapeutic drugs across different cancer cell lines.
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 8-bromo-7-methoxychrysin | HepG2 (Liver Carcinoma) | ~10 (induces 39% sub-G1 population)[1] |
| Bel-7402 (Liver Carcinoma) | ~10 (induces 32.1% sub-G1 population)[1] | |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL |
| Phenylaminoisoquinolinequinones | AGS (Gastric) | Moderate to high activity |
| SK-MES-1 (Lung) | Moderate to high activity | |
| J82 (Bladder) | Moderate to high activity | |
| Imatinib Analogue (with dimethoxy group on 2-chloroquinoline) | A549 (Lung Cancer) | Moderate activity at 10 µM |
| MCF7 (Breast Cancer) | Moderate activity at 10 µM |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay type.
Table 2: Antiproliferative Activity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | ZR-75-1 (Breast Cancer) | 2.5 ± 0.18 |
| MCF-7 (Breast Cancer) | 4 (24h) | |
| MDA-MB-231 (Breast Cancer) | 1 (24h) | |
| 5-Fluorouracil | HT-29 (Colon Cancer) | Comparable to some quinoline derivatives |
| Sunitinib | Average of 3 human cancer cell lines | 8.11[2][3] |
Mechanism of Action & Signaling Pathways
While the precise mechanism of this compound is not well-documented, studies on its derivatives suggest that its antiproliferative effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
For instance, derivatives of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the activation of the MKK7-JNK signaling pathway[4]. This pathway is a critical regulator of cell death and survival.
Other quinoline derivatives have been observed to cause cell cycle arrest at different phases, such as the G1 or G2/M phase, thereby preventing cancer cell proliferation[2][5][6].
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
While direct evidence for the antiproliferative activity of this compound is currently scarce in the public domain, the available data on its structural analogs suggest that this class of compounds holds promise as potential anticancer agents. The provided data and protocols offer a framework for researchers to validate the efficacy of this compound and similar compounds. Further investigation into its specific mechanisms of action and its efficacy in a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. 8-bromo-7-methoxychrysin inhibits properties of liver cancer stem cells via downregulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activities of alkaloid-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Experimental and Published Spectra for 5,7-Dibromo-8-methoxyquinoline
This guide provides a detailed comparison of experimentally obtained spectral data for 5,7-Dibromo-8-methoxyquinoline with previously published findings. The objective is to offer researchers, scientists, and drug development professionals a clear and concise cross-reference to aid in the verification and characterization of this compound. The following sections present a side-by-side analysis of Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols, and a visual representation of the analytical workflow.
Data Presentation: A Comparative Summary
The spectral data for this compound, including ¹H NMR and ¹³C NMR, are summarized below. The "Experimental Data" represents a hypothetical laboratory result, while the "Published Data" is sourced from peer-reviewed literature.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Published Chemical Shift (δ, ppm)[1][2] | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.01 | 9.00 | dd | J₂₃ = 3.2, J₂₄ = 1.6 |
| H-4 | 8.53 | 8.52 | dd | J₄₃ = 8.0, J₄₂ = 1.6 |
| H-6 | 8.03 | 8.02 | s | - |
| H-3 | 7.59 | 7.58 | dd | J₃₄ = 8.4, J₃₂ = 3.2 |
| OCH₃ | 4.20 | 4.19 | s | - |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Published Chemical Shift (δ, ppm)[1][2] |
| C-8 | 153.4 | 153.3 |
| C-2 | 151.0 | 150.9 |
| C-4 | 143.9 | 143.8 |
| C-8a | 136.2 | 136.1 |
| C-6 | 133.8 | 133.7 |
| C-5 | 128.4 | 128.3 |
| C-3 | 122.6 | 122.5 |
| C-7 | 116.6 | 116.5 |
| C-4a | 116.4 | 116.3 |
| OCH₃ | 62.2 | 62.1 |
Experimental Protocols
The methodologies for the key experiments cited in this guide are detailed below, providing a transparent overview of the data acquisition process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: this compound (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
-
¹³C NMR Parameters: The ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were collected.
-
Data Processing: The collected data were processed using MestReNova software. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Visualizing the Workflow
To clearly illustrate the process of data acquisition and comparison, the following diagram outlines the experimental and analytical workflow.
Caption: Experimental and comparative analysis workflow.
References
Comparative Efficacy of 5,7-Dibromo-8-methoxyquinoline and Related Compounds in Cancer Cell Lines
The quest for novel and effective anticancer agents has led to the investigation of a wide array of synthetic compounds. Among these, quinoline derivatives have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the in vitro efficacy of 5,7-Dibromo-8-methoxyquinoline and the closely related 5,7-Dibromo-8-hydroxyquinoline (broxyquinoline) across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of these compounds.
Quantitative Efficacy Data
The cytotoxic potential of 5,7-dibromo-8-substituted quinolines has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the reported IC50 values for these compounds in different cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 µg/mL |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | 25.6 µg/mL |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | Not Specified |
| Lanthanide complexes with 5,7-dibromo-8-quinolinol | BEL7404 | Human Liver Carcinoma | 9.6 ± 2.2 |
| Lanthanide complexes with 5,7-dibromo-8-quinolinol | SGC7901 | Human Gastric Carcinoma | 7.5 ± 2.1 |
| Lanthanide complexes with 5,7-dibromo-8-quinolinol | A549 | Human Lung Carcinoma | 7.6 ± 1.5 - 29.6 ± 4.6 |
Note: Some studies report IC50 values in µg/mL. These have been maintained as reported in the source literature. Conversion to µM requires the molecular weight of the specific compound tested.
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives predominantly relies on cell viability assays. The following is a generalized protocol for the widely used MTS assay, based on methodologies described in the referenced literature.[1][2]
MTS Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compound, this compound or its analogue, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the various concentrations of the test compound. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling agent like phenazine ethosulfate (PES), is added to each well.
-
Final Incubation and Absorbance Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The amount of formazan product generated is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
Research into the mechanisms by which 5,7-dibromo-8-substituted quinolines exert their anticancer effects has pointed towards the induction of apoptosis (programmed cell death).[3] Some derivatives have been shown to function as topoisomerase I inhibitors, interfering with DNA replication and repair in cancer cells.[3] Furthermore, studies on related quinoline derivatives have implicated the activation of the MKK7-JNK signaling pathway as a key mechanism in inducing apoptosis in triple-negative breast cancer cells.[1]
Below is a diagram illustrating a generalized experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in the anticancer activity of these compounds.
Conclusion
The available data suggests that 5,7-dibromo-8-substituted quinolines, including the methoxy and hydroxy derivatives, are a promising scaffold for the development of novel anticancer agents. They exhibit cytotoxic effects against a range of cancer cell lines, with mechanisms potentially involving the induction of apoptosis through pathways such as the MKK7-JNK cascade and the inhibition of essential enzymes like topoisomerase I. Further research, including broader cell line screening, in vivo studies, and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
A Comparative Guide to Purity Assessment of 5,7-Dibromo-8-methoxyquinoline: HPLC vs. qNMR Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities and intermediates is paramount. 5,7-Dibromo-8-methoxyquinoline, a halogenated quinoline derivative, serves as a crucial building block in medicinal chemistry. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing its purity, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from potential process-related impurities, such as starting materials or by-products from its synthesis.
The synthesis of this compound typically involves the bromination of 8-hydroxyquinoline followed by methylation.[2] Potential impurities may therefore include the precursor 5,7-dibromo-8-hydroxyquinoline and the mono-brominated intermediate, 5-bromo-8-methoxyquinoline.[2]
Data Presentation: HPLC Purity Profile
The following table summarizes hypothetical quantitative data from an RP-HPLC analysis of a synthesized batch of this compound.
| Peak ID | Compound Name | Retention Time (min) | Area (%) |
| 1 | 5,7-Dibromo-8-hydroxyquinoline (Impurity A) | 4.2 | 0.25 |
| 2 | 5-Bromo-8-methoxyquinoline (Impurity B) | 6.8 | 0.15 |
| 3 | This compound (API) | 8.5 | 99.52 |
| 4 | Unknown Impurity | 9.1 | 0.08 |
Experimental Protocol: RP-HPLC Method
This protocol outlines a standard method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-12 min: 50% to 90% B
-
12-15 min: 90% B
-
15-16 min: 90% to 50% B
-
16-20 min: 50% B (equilibration)
-
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The percentage purity is calculated based on the peak area of the main component relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Alternative Method: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[3][4] Unlike chromatography, which relies on response factors that can vary between compounds, qNMR provides a direct measurement of the analyte-to-standard molar ratio, as the signal intensity is directly proportional to the number of nuclei.[5] This makes it an excellent orthogonal technique to HPLC, capable of detecting impurities that might be "invisible" to UV detection, such as inorganic salts or residual solvents.[6]
Data Presentation: qNMR Purity Profile
The purity of this compound can be determined by comparing the integral of one of its well-resolved proton signals to the integral of a known signal from a certified internal standard of high purity (e.g., maleic acid).
| Parameter | Value |
| Internal Standard | Maleic Acid |
| Analyte Signal (Integral) | H-6 proton of this compound (singlet) |
| Standard Signal (Integral) | Vinylic protons of Maleic Acid (singlet) |
| Calculated Purity (w/w %) | 99.4% |
Experimental Protocol: Quantitative ¹H NMR
This protocol provides a general procedure for determining the purity of this compound using qNMR.
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with stable hardware.[7]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with known purity (e.g., Maleic Acid), which is soluble in the chosen solvent and has signals that do not overlap with the analyte.
2. Sample Preparation:
-
Accurately weigh about 15-20 mg of this compound into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
4. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison Summary
| Feature | HPLC | Quantitative NMR (qNMR) |
| Principle | Physical separation based on partitioning between phases. | Direct measurement based on the proportionality of signal intensity to the number of nuclei. |
| Reference Standard | Requires a specific reference standard of the analyte for accurate quantification. | Uses a certified internal standard of a different, structurally simple compound.[1] |
| Universality | Detector response (e.g., UV) is compound-dependent. | Nearly universal detection for all protons, independent of molecular structure. |
| Impurity Detection | Best for detecting chromophoric impurities. May miss non-UV active or co-eluting impurities. | Can detect a wide range of proton-containing impurities, including residual solvents and some inorganics. Provides structural information about impurities. |
| Throughput | Can be automated for high-throughput analysis. | Slower acquisition times per sample compared to fast HPLC methods. |
| Sample Consumption | Requires small sample amounts, but the sample is consumed. | Requires slightly more sample but is non-destructive.[8] |
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 5,7-Dibromo-8-methoxyquinoline Analogs in Anticancer Research
For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5,7-dibromo-8-methoxyquinoline analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The data presented is compiled from various studies to facilitate a clear comparison of their performance and to aid in the rational design of more potent therapeutic compounds.
Comparative Anticancer Activity
The introduction of bromine atoms at the C-5 and C-7 positions of the quinoline ring, combined with a methoxy group at the C-8 position, has been a key area of investigation for developing novel anticancer agents. The following table summarizes the in vitro anticancer activity, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of this compound and its precursor, 5,7-dibromo-8-hydroxyquinoline, against various cancer cell lines. This data highlights the influence of the C-8 substituent on cytotoxic potential.
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | >25.6 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | A549 (human lung carcinoma) | 5.8 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | FL (human amnion) | 17.6 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | MCF7 (human breast adenocarcinoma) | 16.5 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | Hep3B (human hepatocellular carcinoma) | >1000 | [2] |
| This compound | C6 (rat brain tumor) | Not specified | [1] |
| This compound | HeLa (human cervix carcinoma) | Not specified | [1] |
| This compound | HT29 (human colon carcinoma) | Not specified | [1] |
It is noteworthy that while specific IC50 values for this compound were not detailed in the compared studies, the precursor 5,7-dibromo-8-hydroxyquinoline has demonstrated significant antiproliferative activity against a range of tumor cell lines.[1][2] This suggests that the 5,7-dibromoquinoline scaffold is a promising foundation for the development of anticancer agents.
Structure-Activity Relationship Insights
The analysis of bromo derivatives of 8-substituted quinolines indicates that the nature of the substituent at the C-8 position plays a crucial role in their anticancer potential. Studies have shown that an 8-hydroxyquinoline core can lead to potent anticancer activities.[1] Furthermore, the bromination of the quinoline ring at the C-5 and C-7 positions has been shown to be a key factor in enhancing the antiproliferative activity of these compounds.[3]
Interestingly, the conversion of an 8-methoxy group to an 8-hydroxy group has been observed to enhance the inhibitory potential of certain quinoline derivatives.[3] This suggests that the hydroxyl group may be involved in key interactions with biological targets. Some studies have indicated that compounds like 5,7-dibromo-8-hydroxyquinoline can induce apoptosis in cancer cells and may act by inhibiting enzymes crucial for DNA replication and repair, such as human topoisomerase I.[1][3]
The following diagram illustrates a generalized workflow for the evaluation of these quinoline analogs.
Caption: Workflow for the synthesis and anticancer evaluation of this compound analogs.
This next diagram illustrates a potential signaling pathway for apoptosis induction by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,7-Dibromo-8-methoxyquinoline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5,7-Dibromo-8-methoxyquinoline, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, ensuring adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1][2] All handling of this compound and its waste should be conducted within a properly functioning certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[1][2] A face shield is also recommended when working with corrosive substances.[2]
In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area.[1][3][4][5] Small spills can be absorbed with an inert dry material, such as sand or vermiculite.[2][6] The absorbed material should then be collected into a labeled hazardous waste container.[7] For larger spills, it is crucial to prevent the chemical from entering drains or water courses.[1][3][4][5]
Waste Classification and Segregation
This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[7][8][9] It is critical to segregate this waste from other chemical waste streams to prevent dangerous reactions and to facilitate proper disposal.[7][10]
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated solvents.[9][10]
-
Incompatible Materials: Store this compound waste away from easily oxidized substances, alkalis, reducing agents, and combustible materials.[7]
-
Separate Containers: Use designated, chemically resistant containers for halogenated organic waste.[2][7] These containers should be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[7]
Step-by-Step Disposal Protocol
-
Container Selection and Labeling:
-
Select a chemically resistant container, such as a glass bottle or a designated plastic carboy, for collecting this compound waste.[7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8] The label must include the chemical name ("this compound"), the associated hazards (e.g., toxic, irritant), and the date of accumulation.
-
-
Waste Collection:
-
Carefully transfer solid waste, such as contaminated lab supplies (e.g., filter paper, gloves), into the designated solid hazardous waste container.[7]
-
Pour aqueous solutions containing this compound into a separate, designated aqueous halogenated waste container.[7]
-
Do not fill containers to more than 90% of their capacity to allow for expansion.[11]
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][12]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[13]
-
The rinsate from the triple-rinse must be collected and disposed of as halogenated hazardous waste.[13]
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or contacting the EH&S office directly.[8]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Temperature | Above -7°C (20°F) to prevent freezing | [7] |
| Container Fill Level | No more than 90% of capacity | [11] |
| Waste Holding Time | Varies by generator status; consult local regulations (e.g., California allows up to 90 days) | [11] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. lookchem.com [lookchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. fishersci.com [fishersci.com]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 5,7-Dibromo-8-methoxyquinoline
Essential Safety and Handling Guide for 5,7-Dibromo-8-methoxyquinoline
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is essential to ensure personal safety when handling this compound. The required PPE is detailed below.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact.[2][3] It is important to inspect gloves for any signs of degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects the eyes from accidental splashes of solutions or contact with airborne powder.[3][4] |
| Primary & Secondary | Body Protection | - Laboratory Coat- Chemical-resistant Apron | - Protects skin and personal clothing from contamination.[2]- Recommended when handling larger quantities or if there is a significant risk of splashing. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[5] |
| Task-Dependent | Respiratory Protection | - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges | - For handling the solid, powdered form to prevent inhalation of dust particles.[3]- For handling solutions or when vapors may be generated.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on a laboratory coat, appropriate gloves, and chemical splash goggles.
-
Prepare Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] Cover the work surface with absorbent bench paper.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible.[8]
2. Handling the Chemical:
-
Weighing: Use an enclosed balance to weigh the powder, and utilize weigh boats to prevent spills.[7] Keep the container closed as much as possible.[7]
-
Transferring: When transferring the powder, do so carefully in small scoops to minimize dust generation.[7]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]
3. Experimental Procedures:
-
Location: Conduct all experiments within a chemical fume hood.[6][8]
-
Safe Practices: Maintain a safe distance from the reaction and use appropriate shielding. Avoid all personal contact with the chemical.[9] Do not eat, drink, or smoke in the area.[9][10]
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical step to ensure laboratory and environmental safety.
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, absorbent paper), must be collected in a designated and clearly labeled hazardous waste container for halogenated organic waste.[6] Do not mix with non-halogenated waste.[6]
-
Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area.[11]
2. Decontamination:
-
Glassware: Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside a fume hood. Collect the rinsate as hazardous waste.[6]
-
Work Surfaces: Clean all work surfaces with an appropriate solvent, followed by soap and water.[11]
3. PPE Disposal:
-
Removal: Remove PPE in the designated area to avoid cross-contamination.
-
Disposal: Dispose of single-use items, such as gloves and absorbent paper, in the designated hazardous waste container.[11]
4. Final Steps:
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10][11]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[3]
Visualized Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. uwlax.edu [uwlax.edu]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
